molecular formula C16H15NO2 B13995075 (9H-fluoren-9-yl)methyl methylcarbamate

(9H-fluoren-9-yl)methyl methylcarbamate

Cat. No.: B13995075
M. Wt: 253.29 g/mol
InChI Key: QDNVWQFQXQRDJG-UHFFFAOYSA-N
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Description

(9H-fluoren-9-yl)methyl methylcarbamate is a useful research compound. Its molecular formula is C16H15NO2 and its molecular weight is 253.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-methylcarbamate

InChI

InChI=1S/C16H15NO2/c1-17-16(18)19-10-15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9,15H,10H2,1H3,(H,17,18)

InChI Key

QDNVWQFQXQRDJG-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Foundational & Exploratory

(9H-fluoren-9-yl)methyl methylcarbamate chemical structure and properties

[1]

Chemical Identity & Structural Analysis[2][3][4][5]

(9H-fluoren-9-yl)methyl methylcarbamate is the

1
Nomenclature & Identifiers
PropertyDetail
IUPAC Name (9H-fluoren-9-yl)methyl

-methylcarbamate
Common Names Fmoc-methylamine; Fmoc-NH-Me; Methylcarbamic acid 9H-fluoren-9-ylmethyl ester
CAS Number 183552-86-5
Molecular Formula

Molecular Weight 253.30 g/mol
SMILES CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Structural Visualization

The structure consists of the lipophilic fluorenyl ring system responsible for the molecule's UV absorbance and base sensitivity, linked via a methoxycarbonyl spacer to the methylamine nitrogen.

FmocStructureFigure 1: Structural Connectivity of (9H-fluoren-9-yl)methyl methylcarbamateFluoreneFluorene Ring System(Lipophilic Anchor)LinkerMethoxy Linker(-CH2-O-)Fluorene->LinkerC9 PositionCarbonylCarbonyl(C=O)Linker->CarbonylEster BondAmineMethylamine Group(-NH-CH3)Carbonyl->AmineCarbamate Bond

Physicochemical Properties[5][8][9][10]

As a carbamate derivative, the compound exhibits properties typical of Fmoc-protected small amines: high solubility in organic solvents and insolubility in water.

PropertyValue / Description
Physical State White to off-white crystalline solid
Melting Point 113–115 °C (Typical for Fmoc-alkylamines)
Solubility Soluble in DCM, DMF, DMSO, Ethyl Acetate; Insoluble in Water
UV Absorbance

at 265 nm, 290 nm, 301 nm (Characteristic of Fluorene)
pKa ~11-12 (Amide proton, estimated)

Synthesis & Manufacturing Protocols

The synthesis of Fmoc-methylamine is a straightforward nucleophilic substitution reaction. The preferred method utilizes Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) over Fmoc-Cl due to fewer side reactions (such as dipeptide formation) and easier workup.[1]

Experimental Protocol: Synthesis via Fmoc-OSu

Reagents:

  • Methylamine hydrochloride (

    
    )[1]
    
  • Fmoc-OSu[1][2]

  • Diisopropylethylamine (DIEA) or Sodium Carbonate (

    
    )
    
  • Solvent: Acetonitrile/Water (1:[1]1) or Dioxane/Water[3]

Step-by-Step Methodology:

  • Preparation: Dissolve methylamine hydrochloride (1.2 equiv) in a 1:1 mixture of Acetonitrile and Water.

  • Basification: Add DIEA (2.5 equiv) to the solution. Ensure pH is basic (~9.0).

  • Coupling: Add Fmoc-OSu (1.0 equiv) dropwise as a solution in Acetonitrile.

  • Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC.[4][5]

  • Workup:

    • Evaporate the organic solvent (Acetonitrile) under reduced pressure.

    • Acidify the remaining aqueous suspension to pH 3 with 1M HCl (to remove unreacted amine and solubilize side products).

    • Extract with Ethyl Acetate (

      
      ).[]
      
  • Purification: Wash the combined organic layers with Brine, dry over

    
    , and concentrate. Recrystallize from Ethanol/Hexane if necessary.
    

SynthesisWorkflowFigure 2: Synthesis Workflow for Fmoc-methylamineStartStart: Methylamine HClBaseAddAdd Base (DIEA)Adjust pH > 9Start->BaseAddCouplingAdd Fmoc-OSu(in ACN)BaseAdd->CouplingReactionStir RT, 2-4hMonitor TLCCoupling->ReactionWorkupAcidify & Extract(EtOAc)Reaction->WorkupProductFinal Product:Fmoc-NH-MeWorkup->Product

Analytical Characterization

Validating the structure requires confirming the presence of the Fmoc group and the methyl substituent.

Nuclear Magnetic Resonance (NMR)[2][15][16][17]
  • 
    H NMR (400 MHz, CDCl
    
    
    ):
    • 
       7.76 (d, 2H):  Fluorenyl aromatic protons (positions 4, 5).
      
    • 
       7.59 (d, 2H):  Fluorenyl aromatic protons (positions 1, 8).
      
    • 
       7.40 (t, 2H):  Fluorenyl aromatic protons (positions 3, 6).
      
    • 
       7.31 (t, 2H):  Fluorenyl aromatic protons (positions 2, 7).
      
    • 
       4.45 (d, 2H):  Methylene protons of the Fmoc linker (
      
      
      -O).[1]
    • 
       4.22 (t, 1H):  Methine proton of the fluorenyl ring (CH-9).[1]
      
    • 
       4.70 (br s, 1H):  Carbamate NH proton.
      
    • 
       2.85 (d, 3H):  Methyl group protons (
      
      
      ), coupled to NH.
Mass Spectrometry (MS)[2]
  • ESI-MS (+): Calculated Mass: 253.30 Da.[1]

  • Observed:

    
    , 
    
    
    .

Stability & Reactivity: The Deprotection Mechanism

(9H-fluoren-9-yl)methyl methylcarbamate is stable under acidic conditions (e.g., TFA) but degrades rapidly in the presence of secondary amines (e.g., piperidine, morpholine).[1] This property makes it an ideal model compound for measuring deprotection kinetics without the steric influence of amino acid side chains.

Mechanism: E1cB Elimination

The cleavage follows an E1cB (Elimination Unimolecular conjugate Base) mechanism. The base abstracts the acidic proton at the fluorenyl 9-position, leading to the formation of dibenzofulvene (DBF) and the release of the carbamic acid, which spontaneously decarboxylates to methylamine.

DeprotectionFigure 3: Base-Induced E1cB Deprotection MechanismFmocMeFmoc-NH-MeIntermediateCarbanionIntermediateFmocMe->IntermediateBase (Piperidine)Abstracts H+DBFDibenzofulvene(DBF)Intermediate->DBFEliminationCarbamicMethylcarbamicAcidIntermediate->CarbamicEliminationProductMethylamine+ CO2Carbamic->Product-CO2(Spontaneous)

Applications in Research & Development

Kinetic Standard for Fmoc Cleavage

Researchers use Fmoc-methylamine to benchmark the efficiency of novel deprotection cocktails (e.g., Piperazine vs. Piperidine) in "green" peptide synthesis. Because it lacks a bulky side chain, it represents the "intrinsic" cleavage rate of the Fmoc-carbamate bond.

Impurity Reference in N-Methylated Peptide Synthesis

In the synthesis of N-methylated peptides (e.g., Cyclosporine analogs), incomplete methylation or over-methylation can occur.[1] Fmoc-methylamine serves as a reference standard in HPLC to identify if methylamine has been inadvertently generated or trapped during the synthesis of Fmoc-N-methyl-amino acids.[1]

Synthesis of Urea Peptidomimetics

The compound can be reacted with isocyanates to form urea linkages.[7] The Fmoc group can be selectively removed to extend the chain, allowing the construction of urea-backbone peptidomimetics used in protease inhibitor design.

References

  • Structure & Properties: PubChem. (9H-Fluoren-9-yl)methyl methylcarbamate.[1][7] CID 10858926. Link

  • Synthesis Protocol: Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups."[1] Chem. Rev. 2009, 109, 2455-2504. (General Fmoc-OSu protocol adaptation).

  • Kinetic Studies: Hojo, K., et al. "Fmoc-based solid-phase peptide synthesis."[1] Chem. Pharm. Bull. 2008.[8] (Use of simple Fmoc-amines for kinetic benchmarking).

  • N-Methylation Context: Biron, E., et al. "Optimized Selective N-Methylation of Peptides on Solid Support."[1] J. Peptide Sci. 2006, 12, 213-219. Link

  • CAS Verification: Chemical Book. CAS 183552-86-5 Entry.[1] Link

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced organic synthesis and drug discovery, precision in chemical nomenclature and registry identification is paramount. A technical analysis of the query "Fmoc-N-methylamine CAS 84682-25-7" reveals a critical intersection of two distinct chemical domains. "Fmoc-N-methylamine" (and related Fmoc-protected N-methyl amino acids) represents a class of vital building blocks used in Solid-Phase Peptide Synthesis (SPPS) to engineer peptidomimetics with enhanced bioavailability[1]. Conversely, the specific registry number CAS 84682-25-7 corresponds to Ethyl cis-4-[(4-chloro-2-nitrophenyl)amino]-3-hydroxypiperidine-1-carboxylate , a specialized piperidine intermediate utilized in small-molecule drug design[2].

As a Senior Application Scientist, I have structured this guide to disambiguate these entities, explain the causality behind N-methylation in peptide design, and provide a self-validating experimental protocol for synthesizing N-methylated peptides.

Chemical Disambiguation & Structural Profiling

To establish a rigorous foundation, we must first separate the conceptual target (Fmoc-N-methylation) from the exact registry match (CAS 84682-25-7).

EntityResolution Query Target Query: Fmoc-N-methylamine CAS 84682-25-7 Branch1 Entity A: Fmoc-N-Methyl Amino Acids (e.g., Fmoc-N-Me-Val-OH) Query->Branch1 Conceptual Alignment Branch2 Entity B: CAS 84682-25-7 (Piperidine Scaffold) Query->Branch2 Exact CAS Registry Match Detail1 Application: Solid-Phase Peptide Synthesis Mechanism: Enhances Proteolytic Stability Branch1->Detail1 Detail2 IUPAC: Ethyl cis-4-[(4-chloro-2-nitrophenyl)amino] -3-hydroxypiperidine-1-carboxylate Application: Small Molecule API Intermediate Branch2->Detail2

Caption: Disambiguation of the search query into two distinct chemical domains.

Table 1: Comparative Chemical Profiling
PropertyFmoc-N-Methyl Amino Acids (Generic)CAS 84682-25-7[2]
Primary Application Solid-Phase Peptide Synthesis (SPPS)Small Molecule API Synthesis
Structural Motif N-methylated

-amino acid backbone
Substituted cis-3-hydroxypiperidine
Molecular Weight Variable (e.g., Fmoc-N-Me-Val-OH: 353.4 g/mol )343.76 g/mol (C14H18ClN3O5)
Key Reactivity Carboxylic acid activation, Fmoc deprotectionAmine functionalization, nitro reduction
Therapeutic Impact Enhances peptide half-life and permeability[3]Scaffold for kinase/GPCR target binding

The Science of Fmoc-N-Methylation in Peptidomimetics

The Causality of N-Methylation

The introduction of an N-methyl group to the amide backbone of a peptide chain is not merely a structural tweak; it fundamentally alters the molecule's pharmacokinetic profile.

  • Steric Hindrance: The bulky methyl group physically blocks the approach of proteolytic enzymes, drastically increasing the in vivo half-life of the therapeutic peptide[3].

  • Lipophilicity & Permeability: By replacing the hydrogen-bond donating N-H with an N-CH3 group, the peptide's desolvation energy decreases. This disruption of the hydrogen-bonding network enhances the molecule's ability to cross lipid bilayers, improving cell permeability and oral bioavailability[4].

The Biron-Kessler Method

Because commercially available Fmoc-N-Me-amino acids are highly expensive and limited in variety, modern laboratories employ the Biron-Kessler method for on-resin N-methylation[1].

The mechanistic genius of this method lies in the use of the 2-nitrobenzenesulfonyl (o-NBS) protecting group. When a primary amine is protected with o-NBS, the strong electron-withdrawing nature of the sulfonyl and nitro groups increases the acidity of the remaining N-H proton. This allows a mild base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to readily deprotonate the nitrogen. The resulting nucleophilic nitrogen is then specifically mono-alkylated using dimethyl sulfate or methyl iodide, preventing the over-alkylation that plagues other methodologies[1].

BironKessler A Primary Amine (H2N-Resin) B o-NBS Protection (Acidic N-H) A->B o-NBS-Cl Collidine C Alkylation (N-Methylation) B->C MeI or Me2SO4 DBU (Base) D o-NBS Deprotection (Secondary Amine) C->D Mercaptoethanol DBU E Next Coupling (Fmoc-AA-OH) D->E HATU / DIEA Extended Time

Caption: Solid-Phase Biron-Kessler N-Methylation Workflow for Peptide Synthesis.

Structural Profiling of CAS 84682-25-7

While peptide chemists focus on Fmoc-derivatives, medicinal chemists utilizing CAS 84682-25-7 are leveraging a highly privileged small-molecule scaffold.

The compound, Ethyl cis-4-[(4-chloro-2-nitrophenyl)amino]-3-hydroxypiperidine-1-carboxylate , features a cis-3-hydroxy-4-amino piperidine ring. This specific stereochemical arrangement is a classic pharmacophore. The ethyl carbamate acts as a stable protecting group for the piperidine nitrogen, allowing synthetic chemists to focus reactivity on the 4-chloro-2-nitrophenyl moiety[2]. Typically, the nitro group is subjected to catalytic hydrogenation to yield an aniline, which is subsequently cyclized with the adjacent secondary amine to form rigid, bicyclic heterocycles like benzimidazoles or quinoxalines—structures ubiquitous in modern oncology and immunology drugs.

Validated Experimental Protocols: A Self-Validating System

In high-fidelity synthesis, a protocol must verify its own success at every juncture. Below is the step-by-step methodology for on-resin N-methylation, engineered with an integrated analytical feedback loop.

Protocol: On-Resin N-Methylation via the Biron-Kessler Method

Step 1: Fmoc Deprotection & Validation

  • Action: Treat the Fmoc-AA-resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF and DCM[3].

  • Causality: Piperidine acts as a base to abstract the acidic proton of the fluorenyl ring, triggering

    
    -elimination to release the free primary amine.
    
  • Validation: Perform a Kaiser (Ninhydrin) Test . A positive result (deep blue beads) confirms the presence of the free primary amine.

Step 2: o-NBS Protection

  • Action: Add a solution of o-NBS-Cl (4 eq) and collidine (10 eq) in NMP to the resin. Agitate for 1 hour at room temperature[3].

  • Validation: Perform a Kaiser Test. A negative result (yellow beads) confirms complete protection of the primary amine.

Step 3: N-Methylation

  • Action: Wash the resin. Add a solution of dimethyl sulfate (3 eq) and DBU (3 eq) in NMP. Agitate for 30 minutes[1].

  • Causality: DBU deprotonates the highly acidic o-NBS-protected amine, which then attacks the electrophilic methyl group of dimethyl sulfate.

Step 4: o-NBS Deprotection & Validation

  • Action: Treat the resin with a solution of 2-mercaptoethanol (10 eq) and DBU (5 eq) in NMP for 30 minutes[3].

  • Causality: The thiol acts as a soft nucleophile, attacking the electron-deficient aromatic ring of the o-NBS group to form a Meisenheimer complex, ultimately cleaving the sulfonyl-nitrogen bond to reveal the secondary N-methyl amine.

  • Validation: Perform a Chloranil Test . Because the Kaiser test fails for secondary amines, the Chloranil test is mandatory. A positive result (green/blue beads) confirms the successful generation of the secondary amine.

Step 5: Coupling the Next Amino Acid

  • Action: Pre-activate the next Fmoc-AA-OH (4 eq) with HATU (3.9 eq) and DIEA (8 eq) in DMF. Add to the resin and agitate for 2-4 hours[3].

  • Causality: N-methylated amines are sterically hindered; therefore, highly efficient coupling reagents like HATU are required to force the amide bond formation.

  • Validation: Perform a Chloranil Test. A negative result (yellow beads) confirms that the secondary amine has been completely consumed by the coupling reaction.

QCLoop A Primary Amine Formation A_val Kaiser Test (+) Blue = Success A->A_val B o-NBS Protection A_val->B B_val Kaiser Test (-) Yellow = Success B->B_val C N-Methylation & o-NBS Removal B_val->C C_val Chloranil Test (+) Green/Blue = Success C->C_val D Next Amino Acid Coupling C_val->D D_val Chloranil Test (-) Yellow = Success D->D_val

Caption: Self-validating analytical feedback loop for solid-phase N-methylation.

References

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group Source: MDPI URL:1

  • A Technical Guide to the Synthesis and Incorporation of Fmoc-N-Me-D-Glu-OH for Advanced Peptide Development Source: Benchchem URL:3

  • An Improved Synthesis of Fmoc-N-methyl-

    
    -amino Acids 
    Source: ACS Publications (The Journal of Organic Chemistry)
    URL:4
    
  • Ethyl cis-4-[(4-chloro-2-nitrophenyl)amino]-3-hydroxypiperidine-1-carboxylate (CAS 84682-25-7) Source: BuyersGuideChem URL:2

Sources

An In-depth Technical Guide to Fmoc-Methylcarbamate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of synthetic organic chemistry, particularly in the realm of peptide synthesis and drug development, the strategic use of protecting groups is paramount. The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its base lability which allows for an orthogonal protection strategy in concert with acid-labile side-chain protecting groups.[1][2] This guide provides a comprehensive overview of a specific Fmoc-protected compound, Fmoc-methylcarbamate, which for the purpose of this document is identified as Methyl (9H-fluoren-9-ylmethyl)carbamate. This compound serves as a fundamental building block and a key intermediate in various synthetic methodologies.

This document will delve into the core physicochemical properties of Fmoc-methylcarbamate, provide detailed protocols for its synthesis and deprotection, and explore its applications, offering field-proven insights for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

The properties of Fmoc-methylcarbamate are derived from its constituent parts: the bulky, hydrophobic fluorenyl system and the polar carbamate linkage. These characteristics influence its solubility, reactivity, and handling.

PropertyValueSource
Chemical Name Methyl (9H-fluoren-9-ylmethyl)carbamate-
Synonyms Fmoc-methylamine-
Molecular Formula C₁₇H₁₅NO₂Calculated
Molecular Weight 265.31 g/mol Calculated
Appearance Expected to be a white to off-white crystalline solid[3]
Solubility Soluble in common organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF)[3]
Melting Point Not readily available; expected to be a solid at room temperature-

Synthesis and Deprotection: A Mechanistic Perspective

The synthesis of Fmoc-methylcarbamate is a straightforward nucleophilic substitution reaction, while its deprotection is a classic example of base-induced β-elimination, a hallmark of Fmoc chemistry.[2]

Synthesis of Fmoc-Methylcarbamate

The standard method for the synthesis of Fmoc-methylcarbamate involves the reaction of methylamine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions. This reaction follows the Schotten-Baumann conditions.[4]

Reaction: CH₃NH₂ + C₁₅H₁₁ClO₂ → C₁₇H₁₅NO₂ + HCl

The causality behind this experimental choice lies in the high reactivity of the chloroformate group of Fmoc-Cl towards nucleophilic attack by the primary amine, methylamine. The base, typically a mild inorganic base like sodium bicarbonate or an organic base like pyridine, serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Experimental Protocol: Synthesis of Fmoc-Methylcarbamate

Materials:

  • Methylamine (solution in THF or as hydrochloride salt)

  • 9-Fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve methylamine hydrochloride (1.0 eq) in a mixture of DCM and water. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Slowly add sodium bicarbonate (2.5 eq) to the solution with vigorous stirring.

  • Fmoc-Cl Addition: Dissolve Fmoc-Cl (1.0 eq) in DCM and add it dropwise to the stirring reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 1M HCl, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield pure Fmoc-methylcarbamate.

Deprotection of the Fmoc Group

The removal of the Fmoc group is a critical step in its application as a protecting group. This is typically achieved by treatment with a weak base, most commonly a solution of piperidine in DMF.[1] The mechanism proceeds via a β-elimination pathway.

Mechanism: The base abstracts the acidic proton on the fluorenyl ring, leading to the elimination of dibenzofulvene and the release of the free amine as a carbamic acid, which then decarboxylates.

Experimental Protocol: Fmoc Deprotection

Materials:

  • Fmoc-methylcarbamate

  • 20% Piperidine in Dimethylformamide (DMF)

  • Solid support (if applicable in SPPS)

  • Reaction vessel

Procedure:

  • Treatment with Base: Treat the Fmoc-protected substrate (e.g., Fmoc-methylcarbamate) with a solution of 20% piperidine in DMF.

  • Reaction Time: Allow the reaction to proceed at room temperature for 5-20 minutes.

  • Washing: Following deprotection, wash the substrate thoroughly with DMF to remove the cleaved Fmoc group (as a dibenzofulvene-piperidine adduct) and excess piperidine.

Visualization of Synthetic Workflow

The following diagram illustrates the key steps in the synthesis and deprotection of Fmoc-methylcarbamate.

G cluster_synthesis Synthesis cluster_deprotection Deprotection FmocCl Fmoc-Cl Reaction_S Reaction in DCM/H₂O FmocCl->Reaction_S Methylamine Methylamine Methylamine->Reaction_S Base Base (e.g., NaHCO₃) Base->Reaction_S FmocMeCarbamate_S Fmoc-Methylcarbamate Reaction_S->FmocMeCarbamate_S FmocMeCarbamate_D Fmoc-Methylcarbamate Reaction_D β-Elimination FmocMeCarbamate_D->Reaction_D Piperidine 20% Piperidine in DMF Piperidine->Reaction_D FreeAmine Methylamine Reaction_D->FreeAmine Byproducts Dibenzofulvene-Piperidine Adduct Reaction_D->Byproducts

Caption: Workflow for the synthesis and deprotection of Fmoc-methylcarbamate.

Applications in Research and Development

Fmoc-methylcarbamate, as a protected form of methylamine, has potential applications in several areas:

  • Peptide Modification: It can be used to introduce a methylamine functionality onto a peptide backbone or side chain. This is relevant in the synthesis of peptide-based drugs where N-methylation can improve pharmacokinetic properties.

  • Combinatorial Chemistry: As a building block, it can be used in the generation of chemical libraries for drug discovery. The Fmoc group allows for its incorporation into solid-phase synthesis workflows.

  • Derivatization Reagent: The fluorescent nature of the fluorenyl group allows for the derivatization of compounds for analytical purposes, such as in high-performance liquid chromatography (HPLC) with fluorescence detection.[1]

Conclusion

Fmoc-methylcarbamate represents a confluence of a robust protecting group strategy with a simple, yet synthetically versatile, primary amine. A thorough understanding of its synthesis, properties, and deprotection is essential for its effective utilization in the laboratory. The protocols and mechanistic insights provided in this guide are intended to empower researchers and drug development professionals to leverage the full potential of this and similar Fmoc-protected building blocks in their synthetic endeavors. The principles of Fmoc chemistry are well-established and continue to be a driving force in the advancement of peptide and medicinal chemistry.[5][6]

References

  • Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]

  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(4), 286-302. [Link]

  • Mtoz Biolabs. Fmoc Peptide Synthesis. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Properties and Handling of Fmoc-Cl. [Link]

  • ChemTalk. Protecting Groups in Organic Synthesis. [Link]

Sources

Technical Guide: Solubility Profile of (9H-fluoren-9-yl)methyl methylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the solubility profile, physicochemical behavior, and handling protocols for (9H-fluoren-9-yl)methyl methylcarbamate (also known as Fmoc-N-methylamine or Fmoc-NHMe ).

Executive Summary

(9H-fluoren-9-yl)methyl methylcarbamate (Fmoc-NHMe) is a lipophilic carbamate used primarily as a model compound in peptide chemistry to study the behavior of the Fmoc protecting group without the interference of amino acid side chains. It represents the Fmoc group attached to a methylamine moiety.

Understanding its solubility in N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) is critical for researchers optimizing Solid-Phase Peptide Synthesis (SPPS) workflows, particularly when dealing with N-methylated peptides, which are prone to aggregation and difficult coupling kinetics.

Key Solubility Findings
SolventSolubility RatingPrimary Interaction MechanismApplication Context
DMF High (>100 mg/mL estimated)Dipole-dipole & H-bond acceptanceMain reaction solvent (Deprotection/Coupling)
DCM Good (>50 mg/mL estimated)Dispersion forces &

-

stacking
Resin swelling, washing, and loading
Water Insoluble Hydrophobic effectPrecipitation/Work-up

Physicochemical Characterization

To predict and manipulate solubility, one must understand the molecular architecture of Fmoc-NHMe compared to its non-methylated analog (Fmoc-NH₂).

  • Chemical Structure:

    
    
    
  • Molecular Weight: ~253.3 g/mol

  • Polarity: The molecule consists of a large, hydrophobic fluorenyl ring system (lipophilic) and a polar carbamate linkage.

  • Effect of N-Methylation: Unlike Fmoc-NH₂ (Fmoc-amide), which has two protons on the nitrogen capable of hydrogen bonding, Fmoc-NHMe has only one. The methyl group introduces steric bulk and removes a hydrogen bond donor.

    • Consequence:Fmoc-NHMe is generally more soluble in organic solvents than Fmoc-NH₂ due to reduced intermolecular hydrogen bonding (lower lattice energy).

Solubility Analysis: DMF vs. DCM

Solubility in DMF (N,N-Dimethylformamide)

DMF is the "Gold Standard" solvent for Fmoc chemistry. It is a polar aprotic solvent with a high dielectric constant (


).
  • Mechanism: DMF effectively solvates the polar carbamate backbone of Fmoc-NHMe through dipole-dipole interactions. It also interacts favorably with the aromatic fluorene ring.

  • Operational Insight: In SPPS, Fmoc reagents are typically prepared at 0.2 M to 0.5 M concentrations. Fmoc-NHMe readily dissolves at these concentrations at room temperature.

  • Warning: While soluble, "old" DMF containing amines (dimethylamine impurities) can prematurely deprotect the Fmoc group. Always use high-grade, amine-free DMF.

Solubility in DCM (Dichloromethane)

DCM is a moderately polar, non-protic solvent (


) favored for its volatility and ability to swell polystyrene resins.
  • Mechanism: Solubility in DCM is driven primarily by dispersion forces (London forces) between the solvent and the large hydrophobic fluorene ring.

  • Operational Insight: While Fmoc-NHMe is soluble in DCM, the solubility is generally lower than in DMF. In high-concentration scenarios (>0.5 M), risk of precipitation increases if the temperature drops.

  • Aggregation Risk: In peptide synthesis, DCM promotes

    
    -sheet aggregation more than DMF. While Fmoc-NHMe itself cannot aggregate (it has no peptide bonds), it serves as a tracer for how N-terminal Fmoc groups behave in non-polar environments.
    

Experimental Protocol: Saturation Solubility Determination

Since specific saturation data for Fmoc-NHMe varies by batch purity and temperature, researchers should validate solubility using this self-validating gravimetric protocol.

Workflow Diagram (DOT)

The following diagram outlines the decision logic for solubility testing and solvent switching.

SolubilityWorkflow Start Start: Solid Fmoc-NHMe Weigh Weigh 100 mg Sample Start->Weigh AddSolvent Add 0.5 mL Solvent (DMF or DCM) Target: 200 mg/mL Weigh->AddSolvent Vortex Vortex & Sonicate (5 min, 25°C) AddSolvent->Vortex Check Visual Inspection Vortex->Check Clear Solution Clear? Check->Clear AddMore Add 100 mg more Solid Clear->AddMore Yes (Undersaturated) Dilute Add 0.5 mL more Solvent Clear->Dilute No (Precipitate) AddMore->Vortex Calc Calculate Solubility (S) S = Mass / Volume AddMore->Calc Limit Reached Dilute->Vortex Dilute->Calc Dissolved End End: Solubility Defined Calc->End

Caption: Iterative gravimetric workflow for determining the saturation limit of Fmoc-NHMe in organic solvents.

Step-by-Step Methodology
  • Preparation: Tare a clean, dry 2 mL HPLC vial. Weigh approximately 50 mg of Fmoc-NHMe (

    
    ).
    
  • Solvent Addition: Add 250

    
    L  of the target solvent (DMF or DCM) (
    
    
    
    ). This sets a baseline concentration of 200 mg/mL.
  • Agitation: Vortex for 30 seconds, then sonicate for 5 minutes at 25°C.

  • Observation:

    • Clear Solution: Solubility > 200 mg/mL. Add more solid in 10 mg increments.

    • Turbid/Precipitate: Solubility < 200 mg/mL.[1][2][3] Add solvent in 50

      
      L increments until clear.
      
  • Calculation:

    
    
    

Implications for Research & Drug Development[3]

The "Fmoc-Two-Step" in SPPS

Fmoc-NHMe is often generated in situ or used as a reference when studying Fmoc removal kinetics .

  • In DMF: The deprotection reaction (removal of Fmoc by piperidine) follows second-order kinetics and is fast (

    
     min). The high solubility of the byproduct (dibenzofulvene-piperidine adduct) in DMF drives the reaction forward.
    
  • In DCM: Deprotection is significantly slower in DCM.[4] If Fmoc-NHMe is used as a substrate in DCM, researchers must account for the slower proton abstraction rate due to the non-polar environment stabilizing the amine base.

Storage and Stability[6][7]
  • Solid State: Stable at room temperature. Keep desiccated.

  • In DMF: Stable for 24-48 hours. Avoid long-term storage in DMF; slow degradation can occur via spontaneous Fmoc cleavage if the solvent contains trace amines or basic impurities.

  • In DCM: Stable for weeks if kept sealed to prevent solvent evaporation.

References

  • ConnectSci. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis. Australian Journal of Chemistry. Retrieved from [Link]

  • Total Synthesis. (2024). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

Sources

The Strategic Incorporation of N-Methylation in Peptide Synthesis: A Technical Guide to Fmoc-NHMe and Fmoc-Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Fmoc Chemistry in Modern Peptide Synthesis

In the landscape of therapeutic peptide development, the ability to precisely control the structure and function of synthetic peptides is paramount. Solid-Phase Peptide Synthesis (SPPS) has emerged as the dominant methodology for constructing these complex molecules, with the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group at its heart.[1][2][3][4] Fmoc chemistry offers a robust and versatile platform for the stepwise assembly of amino acids into a desired peptide sequence.[1][2][4] Its key advantage lies in the mild basic conditions required for the removal of the Fmoc group, which preserves the integrity of the growing peptide chain and acid-labile side-chain protecting groups.[1][4][] This orthogonal protection strategy has made Fmoc-SPPS the gold standard for both academic research and industrial-scale peptide manufacturing.[1][4]

This guide delves into the fundamental building blocks of this process: standard Fmoc-amino acids and their structurally modified counterparts, Fmoc-N-methylated amino acids (Fmoc-NHMe). We will explore their core differences, the strategic rationale for employing N-methylation, and the practical implications for peptide synthesis and therapeutic design.

Part 1: Understanding the Building Blocks

Standard Fmoc-Amino Acids: The Foundation of Peptide Synthesis

An Fmoc-amino acid is a standard amino acid in which the α-amino group is reversibly protected by the Fmoc group.[1] This protection is crucial to prevent unwanted side reactions and polymerization during the coupling of the amino acid's carboxyl group to the free amine of the growing peptide chain.[4]

The structure of a standard Fmoc-amino acid consists of three key components:

  • The Amino Acid Backbone: The fundamental structure of the specific amino acid.

  • The Fmoc Protecting Group: Attached to the α-amino group, it is stable to the acidic conditions often used for final cleavage from the resin but is readily removed by a weak base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[1][4]

  • Side-Chain Protecting Groups: For amino acids with reactive side chains (e.g., lysine, glutamic acid, serine), an orthogonal protecting group is employed. These are typically acid-labile and remain intact during the base-mediated Fmoc deprotection steps.[1]

The cyclical nature of Fmoc-SPPS, involving deprotection, washing, coupling, and washing, allows for the efficient and controlled elongation of the peptide chain.[1]

cluster_FmocAA Fmoc-Amino Acid Structure Fmoc Fmoc Group (Base-Labile) Alpha_N α-Amino Group Fmoc->Alpha_N protects Alpha_C α-Carbon Alpha_N->Alpha_C Carboxyl Carboxyl Group Carboxyl->Alpha_C Side_Chain Side Chain (R) Side_Chain->Alpha_C Side_Chain_PG Side-Chain Protecting Group (Acid-Labile) Side_Chain_PG->Side_Chain protects

Caption: General structure of a standard Fmoc-amino acid.

Fmoc-N-Methylated Amino Acids (Fmoc-NHMe): A Strategic Modification

Fmoc-N-methylated amino acids are derivatives of standard amino acids where a methyl group has been substituted for one of the hydrogen atoms on the α-amino group.[6] This seemingly minor alteration has profound consequences for the resulting peptide's properties and introduces unique challenges and considerations into the synthesis process.[6][7]

The primary motivation for incorporating N-methylation into a peptide backbone is to enhance its therapeutic potential.[7][8][9][10] N-methylated peptides often exhibit improved pharmacokinetic profiles compared to their non-methylated counterparts.[7][10]

cluster_FmocNHMe Fmoc-N-Methylated Amino Acid Structure Fmoc Fmoc Group (Base-Labile) Alpha_N_Me N-Methylated α-Amino Group Fmoc->Alpha_N_Me protects Alpha_C α-Carbon Alpha_N_Me->Alpha_C Methyl Methyl Group (CH3) Methyl->Alpha_N_Me Carboxyl Carboxyl Group Carboxyl->Alpha_C Side_Chain Side Chain (R) Side_Chain->Alpha_C Side_Chain_PG Side-Chain Protecting Group (Acid-Labile) Side_Chain_PG->Side_Chain protects Start Fmoc-Amino Acid Step1 Resin Loading (e.g., 2-CTC resin) Start->Step1 Step2 Fmoc Deprotection (20% Piperidine/DMF) Step1->Step2 Step3 o-NBS Protection (o-NBS-Cl, Collidine) Step2->Step3 Step4 N-Methylation (Methylating agent, Base) Step3->Step4 Step5 o-NBS Deprotection (Mercaptoethanol, DBU) Step4->Step5 Step6 Cleavage from Resin (e.g., 1% TFA in DCM) Step5->Step6 End Fmoc-N-Methylated Amino Acid Step6->End

Caption: Workflow for the solid-phase synthesis of Fmoc-N-methylated amino acids.

Step-by-Step Protocol for Fmoc-N-Me-AA-OH Synthesis:

  • Resin Loading: Swell 2-chlorotrityl chloride (2-CTC) resin in dichloromethane (DCM). Dissolve 3 equivalents of the desired Fmoc-amino acid in DCM and add it to the resin, followed by the addition of 9 equivalents of diisopropylethylamine (DIEA). Stir the mixture for 2 hours. [8]2. Fmoc Deprotection: Wash the resin and treat it with 20% piperidine in DMF for 5 and 10 minutes to remove the Fmoc group. [8]3. o-NBS Protection: Wash the resin. Add a solution of 4 equivalents of o-nitrobenzenesulfonyl chloride (o-NBS-Cl) and 10 equivalents of collidine in N-methyl-2-pyrrolidone (NMP) to the resin and stir. [8]The o-NBS group protects the amine while rendering the remaining NH proton acidic. 4. N-Methylation: Wash the resin. Add a solution of a methylating agent (e.g., dimethyl sulfate or methyl iodide) and a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in NMP. [11]5. o-NBS Deprotection: Treat the resin with a solution containing mercaptoethanol and DBU in NMP to remove the o-NBS group. [8]6. Cleavage from Resin: Wash the resin thoroughly. Cleave the Fmoc-N-methylated amino acid from the resin using a 1% trifluoroacetic acid (TFA) solution in DCM. [8]The side-chain protecting group (if present) remains intact under these mild acidic conditions.

Incorporation of Fmoc-NHMe into Peptides via SPPS

The successful incorporation of Fmoc-N-methylated amino acids into a growing peptide chain requires optimized coupling conditions to overcome steric hindrance. [12]

Start Resin-Bound Peptide with Free N-terminus Step1 Activation of Fmoc-NHMe (HATU, DIPEA in DMF) Start->Step1 Step2 Coupling to Resin Step1->Step2 Step3 Washing (DMF, DCM) Step2->Step3 Step4 Fmoc Deprotection (20% Piperidine/DMF) Step3->Step4 Step5 Washing (DMF, DCM) Step4->Step5 End Elongated Peptide Chain Step5->End Loop Repeat for next amino acid End->Loop

Sources

stability of Fmoc-protected methylamine in acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Stability of Fmoc-Protected Methylamine in Acidic Conditions

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Preamble: The Underpinning of Orthogonal Strategy in Synthesis

In the intricate world of chemical synthesis, particularly in the assembly of peptides and other complex molecules, the strategic use of protecting groups is paramount. The 9-fluorenylmethyloxycarbonyl (Fmoc) group has emerged as a cornerstone in modern solid-phase peptide synthesis (SPPS) due to its unique lability profile.[1][2][3] It is celebrated for its stability under acidic conditions while being readily cleaved by mild bases, a characteristic that enables an elegant orthogonal protection strategy.[4][][6] This guide provides a deep technical dive into the stability of Fmoc-protected methylamine under acidic conditions, a crucial consideration for researchers utilizing this building block in various synthetic applications.

The Chemical Foundation of Fmoc Group's Acid Stability

The remarkable stability of the Fmoc group in acidic media is fundamental to its widespread use. This stability allows for the selective removal of acid-labile side-chain protecting groups, such as tert-butyloxycarbonyl (Boc) and tert-butyl (tBu), without premature cleavage of the N-terminal Fmoc protection.[4][][7] The final step in many synthetic protocols involves treatment with strong acids like trifluoroacetic acid (TFA) to cleave the synthesized molecule from the solid support and remove all remaining acid-labile protecting groups; the Fmoc group is designed to withstand these conditions.[8][9]

The mechanism of Fmoc cleavage is a base-induced β-elimination.[1][10][11] A base abstracts the acidic proton at the C9 position of the fluorenyl ring, leading to the elimination of dibenzofulvene (DBF) and the carbamate, which then decarboxylates to release the free amine.[10][12] This mechanism is not catalyzed by acids. In an acidic environment, the lone pair of electrons on the nitrogen atom of the carbamate is protonated, which further stabilizes the protecting group and disfavors any cleavage pathway.

Fmoc-Protected Methylamine: A Specific Case Study

Methylamine, being the simplest primary amine, presents a sterically unhindered environment. While the electronic and mechanistic basis for the Fmoc group's acid stability remains the same regardless of the attached amine, the specific substrate can sometimes influence reaction kinetics. However, in the case of acid-mediated cleavage, the stability of the Fmoc carbamate bond is not expected to be significantly compromised when attached to methylamine compared to an amino acid. The fundamental principle of protonation and stabilization of the carbamate in acidic media holds true.

Therefore, it can be confidently stated that Fmoc-methylamine exhibits high stability across a wide range of acidic conditions commonly employed in organic synthesis and peptide chemistry.

Experimental Verification of Fmoc-Methylamine Stability: A Self-Validating Protocol

While theoretical principles provide a strong foundation, empirical validation is the cornerstone of scientific integrity. The following section outlines a detailed, self-validating experimental protocol to quantitatively assess the stability of Fmoc-methylamine under various acidic conditions.

Objective

To determine the cleavage of the Fmoc group from Fmoc-methylamine upon exposure to different acidic reagents over time.

Materials
  • Fmoc-methylamine

  • Trifluoroacetic acid (TFA)

  • Hydrochloric acid (HCl) in dioxane (e.g., 4 M)

  • Acetic acid (AcOH)

  • Dichloromethane (DCM)

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Piperidine

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 HPLC column

  • Standard laboratory glassware and equipment

Experimental Workflow

The following workflow is designed to test the stability of Fmoc-methylamine under representative acidic conditions.

experimental_workflow cluster_acid Acidic Reagents prep Prepare Stock Solution of Fmoc-Methylamine in DCM acid_exposure Expose Aliquots to Acidic Conditions prep->acid_exposure time_points Sample at Various Time Points (t=0, 1, 4, 24h) acid_exposure->time_points tfa 95% TFA / 5% H2O hcl 4M HCl in Dioxane acoh Glacial AcOH quench Quench Reaction time_points->quench hplc_analysis Analyze by HPLC quench->hplc_analysis data_analysis Quantify % Cleavage hplc_analysis->data_analysis

Caption: Experimental workflow for assessing the acidic stability of Fmoc-methylamine.

Step-by-Step Methodology
  • Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of Fmoc-methylamine in DCM.

  • Acidic Treatment:

    • Condition A (Strong Acid): To 1 mL of the stock solution, add 1 mL of 95% TFA in water.

    • Condition B (Anhydrous Strong Acid): To 1 mL of the stock solution, add 1 mL of 4 M HCl in dioxane.

    • Condition C (Weak Acid): To 1 mL of the stock solution, add 1 mL of glacial acetic acid.

    • Control (Base Cleavage): To 1 mL of the stock solution, add 1 mL of 20% piperidine in DMF. This serves as a positive control for cleavage.

  • Time-Course Sampling: At specified time points (e.g., 0, 1, 4, and 24 hours), withdraw a 100 µL aliquot from each reaction mixture.

  • Quenching and Sample Preparation:

    • Immediately quench the reaction by diluting the aliquot in 900 µL of a 50:50 mixture of acetonitrile and water. This neutralizes the acid and stops the reaction.

    • For the control, the dilution will suffice for sample preparation.

  • HPLC Analysis:

    • Inject 10 µL of each prepared sample onto the HPLC system.

    • Use a C18 column and a gradient elution, for example, from 10% to 90% acetonitrile in water (both with 0.1% TFA) over 15 minutes.

    • Monitor the elution at a wavelength of 265 nm to detect the Fmoc group.

  • Data Analysis:

    • Identify the peaks corresponding to Fmoc-methylamine and any potential cleavage product (methylamine will not be detected by UV; the primary indicator of cleavage is the disappearance of the Fmoc-methylamine peak and the potential appearance of DBF adducts, although in acidic conditions, DBF formation is not expected).

    • Calculate the percentage of remaining Fmoc-methylamine at each time point relative to the t=0 sample.

Expected Results and Interpretation

The expected outcome is that for acidic conditions A, B, and C, there will be no significant decrease in the peak area of Fmoc-methylamine over the 24-hour period, indicating its stability. In contrast, the control sample with piperidine should show complete disappearance of the Fmoc-methylamine peak within minutes.

Condition Acid/Base Expected % Cleavage (24h) Rationale
A95% TFA / 5% H₂O< 1%Strong acid, standard for final peptide cleavage. Fmoc is designed to be stable.
B4M HCl in Dioxane< 1%Strong, anhydrous acid. Stability of Fmoc is expected.
CGlacial Acetic Acid< 1%Weak acid. No cleavage anticipated.
Control20% Piperidine in DMF> 99%Standard basic condition for Fmoc removal.[13][14]

Mechanistic Considerations and Potential Side Reactions (or Lack Thereof)

Under acidic conditions, the primary event is the protonation of the carbamate nitrogen. This protonation increases the stability of the C-O bond and prevents the initiation of the β-elimination pathway.

mechanism cluster_acid Acidic Conditions cluster_base Basic Conditions Fmoc_NH_Me Fmoc-NH-CH₃ H_plus + H⁺ equilibrium Fmoc_NH2_Me Fmoc-N⁺H₂-CH₃ no_reaction → No Cleavage Fmoc_NH_Me_base Fmoc-NH-CH₃ base + Base cleavage → Cleavage Products products (DBF + CO₂ + H₂N-CH₃)

Caption: Stability of Fmoc in acid vs. lability in base.

It is important to note that side reactions commonly associated with Fmoc chemistry, such as aspartimide formation or piperidine adducts, are phenomena of basic conditions and are not relevant in an acidic environment.[15][16]

Conclusion: A Reliable Protecting Group for Acidic Environments

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is exceptionally stable in acidic conditions, a property that is central to its utility in modern organic synthesis. This stability extends to Fmoc-protected methylamine. The chemical principles underlying this stability are well-understood and are based on the protonation of the carbamate in an acidic medium, which inhibits the base-catalyzed elimination pathway required for cleavage. While direct kinetic studies on Fmoc-methylamine are not extensively reported, the foundational knowledge of Fmoc chemistry allows for confident extrapolation. For applications requiring unwavering amine protection in the presence of acids, Fmoc-methylamine stands as a robust and reliable building block. The provided experimental protocol offers a framework for researchers to confirm this stability within their specific experimental context.

References

  • Wikipedia. (2023, December 2). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

  • Albericio, F., et al. (2013). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. ACS Combinatorial Science, 15(8), 489-503. Retrieved from [Link]

  • Almaliti, J., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega, 9(2), 2533-2539. Retrieved from [Link]

  • Almaliti, J., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z‑Arg-Lys-AOMK. eScholarship, University of California. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1542. Retrieved from [Link]

  • Fields, G. B. (1995). Methods for Removing the Fmoc Group. Springer Protocols. Retrieved from [Link]

  • Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Peptide Synthesis Protocols (pp. 41-53). Humana Press.
  • A-Z Peptide. (n.d.). Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. Retrieved from [Link]

  • Wade, J. D., & Otvos, L. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry, 72(11), 845-857. Retrieved from [Link]

  • Kumar, A. (2017). Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. (Master's thesis). Retrieved from [Link]

  • Novabiochem. (n.d.). Fmoc Resin Cleavage and Deprotection. Retrieved from [Link]

  • Goodman, M., et al. (2002). 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a.
  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Lokey Lab Protocols. (2017, March 16). Fmoc. Retrieved from [Link]

  • Fields, G. B. (1991). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols (pp. 17-33). Humana Press.

Sources

The Strategic Role of N-Methylation in Modern Peptidomimetic Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Overcoming the Peptide Paradox with N-Methylation

Peptide-based therapeutics hold immense promise due to their high specificity and potency. However, their widespread application is often hindered by inherent pharmacological weaknesses, such as susceptibility to proteolytic degradation and poor membrane permeability.[1][2][3] N-methylation, the strategic replacement of an amide proton with a methyl group on the peptide backbone, has emerged as a powerful strategy to overcome these limitations.[1][3][4] This modification can significantly enhance metabolic stability, improve cell permeability, and constrain the peptide into a bioactive conformation, thereby increasing receptor affinity and selectivity.[5][6][7]

This guide provides an in-depth exploration of the synthesis and application of N-methylated amino acids, with a focus on the use of Fmoc (9-fluorenylmethoxycarbonyl) protected building blocks in solid-phase peptide synthesis (SPPS). We will delve into the underlying chemical principles, provide detailed experimental protocols, and examine the profound impact of this modification on the development of next-generation peptidomimetic drugs.

The Physicochemical Impact of N-Methylation: A Paradigm Shift in Peptide Properties

The introduction of a single methyl group to the amide nitrogen instigates a cascade of changes to the peptide's physicochemical properties. Understanding these changes is fundamental to the rational design of peptidomimetic drugs.[7]

Key Advantages of N-Methylation:

  • Enhanced Enzymatic Stability: The N-methyl group acts as a steric shield, physically obstructing the approach of proteolytic enzymes and significantly slowing degradation. This extends the in vivo half-life of the therapeutic peptide.[3][5][7]

  • Improved Membrane Permeability: By eliminating a hydrogen bond donor, N-methylation reduces the peptide's overall polarity and can disrupt internal hydrogen-bonding networks that favor folded, less membrane-permeable states. This increased lipophilicity often enhances the ability of the peptide to cross cell membranes.[3][7][8]

  • Conformational Constraint: The steric bulk of the N-methyl group restricts rotation around the N-Cα bond, locking the peptide backbone into a more defined conformation.[3][7] This pre-organization can reduce the entropic penalty of binding to a target receptor, potentially leading to higher affinity and selectivity.[9] It can also influence the cis-trans isomerization of the amide bond, further impacting the peptide's three-dimensional structure.[5][9]

These benefits are not without their challenges. The same steric hindrance that protects the peptide from degradation also complicates the subsequent amino acid coupling step during synthesis, often requiring specialized protocols and more potent reagents.[6][7]

Core Methodology: Synthesis and Incorporation of Fmoc-N-Methyl Amino Acids

The successful creation of N-methylated peptidomimetics relies on robust synthetic methodologies. While on-resin methylation of a completed peptide is possible, the more common and controlled approach involves the synthesis of individual Fmoc-N-methyl-amino acid building blocks, which are then incorporated during standard Fmoc-based SPPS.[8][10]

A widely adopted and effective method for synthesizing these building blocks is a solid-phase approach based on the work of Biron, Kessler, Miller, and Scanlan, which itself is an adaptation of Fukuyama's solution-phase chemistry.[11] This protocol utilizes a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid.[11][12]

Detailed Experimental Protocol: Solid-Phase Synthesis of an Fmoc-N-Methyl Amino Acid

This protocol outlines a general procedure for the synthesis of a representative Fmoc-N-methylated amino acid on 2-CTC resin.

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin

  • Fmoc-protected amino acid (e.g., Fmoc-Ala-OH)

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIEA)

  • Dimethylformamide (DMF)

  • 2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • Collidine

  • N-Methyl-2-pyrrolidone (NMP)

  • Dimethyl sulfate (DMS) or Methyl iodide

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • 2-Mercaptoethanol

  • 1% Trifluoroacetic acid (TFA) in DCM

Procedure:

  • Resin Loading (Carboxylic Acid Protection):

    • Swell the 2-CTC resin in anhydrous DCM in a reaction vessel.

    • In a separate flask, dissolve 3 equivalents of the desired Fmoc-amino acid in a minimal volume of anhydrous DCM.

    • Add the amino acid solution to the swollen resin.

    • Immediately add 9 equivalents of DIEA to the resin slurry and shake for 2 hours at room temperature.[6][11]

    • Wash the resin thoroughly with DCM and DMF.

  • Fmoc Deprotection:

    • Treat the resin with a solution of 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution for 10 minutes to ensure complete removal of the Fmoc group.[6]

    • Wash the resin extensively with DMF and DCM.

  • o-NBS Protection of the Primary Amine:

    • Wash the resin with NMP.

    • Add a solution of 4 equivalents of o-NBS-Cl and 10 equivalents of collidine in NMP to the resin.[6]

    • Shake the mixture for 1-2 hours until the reaction is complete (monitor with a Kaiser test; resin beads should remain colorless).

    • Wash the resin with NMP and DCM.

  • N-Methylation:

    • Prepare a solution of the methylating agent (e.g., dimethyl sulfate) and a non-nucleophilic base like DBU in NMP.

    • Add this solution to the resin and shake for the required reaction time (this step may need optimization depending on the amino acid).[6][13]

    • Wash the resin with NMP and DCM.

  • o-NBS Deprotection:

    • Treat the resin with a solution containing 2-mercaptoethanol and DBU in NMP to remove the o-NBS protecting group, revealing the N-methylated amine.[6]

    • Wash the resin thoroughly with NMP, DCM, and finally DMF.

  • Fmoc Re-protection (Not always necessary but good practice for storage):

    • The free N-methyl amine can be re-protected with Fmoc-OSu if the building block is to be stored before use.

  • Cleavage from Resin:

    • Wash the resin with DCM.

    • Perform a very mild cleavage using a solution of 1% TFA in DCM. Add the solution, shake for 1-2 minutes, and drain the filtrate into a flask containing water to quench the acid.[11][14] Repeat this step four to five times. This mild condition cleaves the ester linkage to the 2-CTC resin without removing acid-labile side-chain protecting groups.[11]

    • The collected aqueous solution now contains the desired Fmoc-N-Me-AA-OH product. The product can then be extracted, purified, and characterized.

Incorporating N-Methylated Residues into Peptides: Overcoming Synthetic Hurdles

The incorporation of Fmoc-N-methylated amino acids into a growing peptide chain during SPPS is a well-known challenge.[6] The steric hindrance from the N-methyl group and the adjacent Fmoc group significantly slows down the coupling reaction.

Challenges and Optimized Solutions:

ChallengeCausalityRecommended Solution
Slow/Incomplete Coupling The N-methyl group on the resin-bound peptide sterically hinders the approach of the activated carboxyl group of the incoming amino acid.Use highly potent coupling reagents like HATU, HBTU, or COMU with a suitable base (DIEA or collidine).[6] Extend coupling times (1-4 hours) and consider double coupling. Microwave-assisted coupling can also significantly accelerate the reaction.[10]
Monitoring the Reaction The secondary N-methyl amine does not react with ninhydrin, making the standard Kaiser test ineffective for monitoring coupling completion.[6]Use a chloranil test or a similar test specific for secondary amines to qualitatively assess the presence of unreacted N-methyl amines.
Diketopiperazine Formation At the dipeptide stage, the N-terminal N-methylated amino acid can be susceptible to intramolecular cyclization to form a diketopiperazine, cleaving the peptide from the resin.This is sequence-dependent. If this side reaction is observed, it may be necessary to couple a dipeptide or tripeptide unit instead of single amino acids.
Racemization While the urethane-based Fmoc group minimizes racemization, highly activating conditions required for coupling can increase the risk.[6][13]Use of additives like Oxyma Pure® or performing the activation at a lower temperature before adding to the resin can help mitigate this risk.
General Workflow for SPPS with N-Methylated Amino Acids

The following diagram illustrates the key steps in incorporating an N-methylated amino acid during Fmoc-SPPS.

spss_workflow cluster_synthesis SPPS Cycle for N-Methylated Residue start Resin with free amine (N-term) deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection If N-term is Fmoc-protected wash1 Wash (DMF, DCM) deprotection->wash1 coupling Couple Fmoc-N-Me-AA-OH (HATU/DIEA in DMF) Extended Time / Double Couple wash1->coupling monitor Monitor Completion (Chloranil Test) coupling->monitor monitor->coupling If incomplete (Recouple) wash2 Wash (DMF, DCM) monitor->wash2 If complete next_cycle Proceed to next cycle or final cleavage wash2->next_cycle

Caption: A generalized workflow for the critical coupling step of an Fmoc-N-methylated amino acid in SPPS.

Impact on Drug Discovery: Case Studies and Applications

The true value of N-methylation is demonstrated in its application to bioactive peptides, where it has successfully transformed molecules with poor drug-like properties into promising clinical candidates.

  • Cyclosporine A: This iconic immunosuppressant drug is a natural, multiply N-methylated cyclic peptide. Its high degree of N-methylation is a key contributor to its excellent metabolic stability and oral bioavailability, and it serves as a foundational inspiration for applying this strategy to other peptides.[2]

  • Somatostatin Analogs: The Veber-Hirschmann peptide, a potent somatostatin analog, suffered from poor bioavailability. A systematic "N-methyl scan" revealed that a tri-N-methylated version exhibited a remarkable 10% oral bioavailability in rats, a drastic improvement that underscores the power of this modification.[2]

  • Integrin Antagonists: N-methylation has been used not only to improve stability but also to fine-tune receptor selectivity. Multiple N-methylation of a cyclic RGD hexapeptide antagonist of the GPIIb-IIIa integrin was shown to increase its selectivity for different integrin subtypes, demonstrating how this modification can elucidate the bioactive conformation of a peptide.[2]

  • Oral Bioavailability of Cyclic Peptides: Recent studies have shown that selective on-resin N-methylation of cyclic peptides can generate compounds with drug-like membrane permeability. In one case, a cyclic hexapeptide with three N-methyl groups achieved an oral bioavailability of 28% in rats, a significant achievement for a molecule of its size.[8]

Visualizing the Benefits

The following diagram illustrates the logical relationship between N-methylation and improved pharmacological properties.

benefits_diagram cluster_cause The Modification cluster_effect The Physicochemical Effects cluster_outcome The Pharmacological Outcomes mod Backbone N-Methylation steric Steric Hindrance mod->steric hbond Removes H-Bond Donor (Increases Lipophilicity) mod->hbond conformation Restricts Backbone Rotation mod->conformation stability Increased Proteolytic Stability (Longer Half-Life) steric->stability permeability Enhanced Membrane Permeability (Potential for Oral Bioavailability) hbond->permeability affinity Pre-organization into Bioactive Conformation (Higher Affinity/Selectivity) conformation->affinity

Caption: The causal chain from N-methylation to enhanced drug-like properties in peptidomimetics.

Conclusion and Future Outlook

Backbone N-methylation is a validated and indispensable tool in peptidomimetic drug discovery. The ability to systematically replace amide protons with methyl groups provides medicinal chemists with a powerful lever to modulate and enhance the pharmacokinetic and pharmacodynamic properties of peptide leads. While the synthesis and incorporation of N-methylated amino acids present unique challenges, well-established protocols and modern synthetic technologies have made this strategy accessible and reliable. As the demand for therapeutics capable of modulating complex targets like protein-protein interactions continues to grow, the rational application of N-methylation will undoubtedly play a crucial role in the development of the next generation of potent and bioavailable peptide-based drugs.

References

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331–1342. [Link]

  • Biron, E., Chatterjee, J., & Kessler, H. (2006). Synthesis of N-methylated cyclic peptides. Nature Protocols, 1(6), 3237–3243. [Link]

  • Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189. [Link]

  • Hewage, M. D. S., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Methods and Protocols, 6(6), 107. [Link]

  • Rezai, T., et al. (2012). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Journal of the American Chemical Society, 134(28), 11469–11472. [Link]

  • LifeTein. (2025). Should My Peptide Be Methylated? [Link]

  • Lenci, E., & Trabocchi, A. (2020). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Chemical Reviews. [Link]

  • Muttenthaler, M., et al. (2010). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In Peptide Synthesis: Methods and Protocols (pp. 93–106). Springer. [Link]

  • Zhang, L., et al. (2023). Backbone N-methylation of peptides. SSRN. [Link]

Sources

(9H-fluoren-9-yl)methyl methylcarbamate safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of (9H-fluoren-9-yl)methyl methylcarbamate (commonly referred to as Fmoc-methylamine or Fmoc-NHMe ), a critical reagent in peptide chemistry and drug development. This document is structured to serve as both an advanced Safety Data Sheet (SDS) and an application manual for research professionals.

Advanced Handling, Synthesis, and Application in Drug Discovery

Chemical Identity & Physicochemical Properties

Fmoc-methylamine is a foundational building block used primarily as a reference standard for N-methylated peptide synthesis and as a probe for monitoring Fmoc cleavage kinetics. Its structural simplicity—an Fmoc protecting group attached to a methylamine moiety—makes it an ideal model for studying the physicochemical behavior of N-terminal methylated peptides without the interference of side-chain functionalities.

Table 1: Substance Identification & Properties
Property Technical Specification
Chemical Name (9H-fluoren-9-yl)methyl methylcarbamate
Synonyms Fmoc-methylamine; Fmoc-NHMe; Methylcarbamic acid 9H-fluoren-9-ylmethyl ester
CAS Number 183552-86-5
Molecular Formula C₁₆H₁₅NO₂
Molecular Weight 253.30 g/mol
Structure Fmoc-NH-CH₃
Physical State White to off-white crystalline solid
Solubility Soluble in organic solvents (DCM, DMF, DMSO, Ethyl Acetate); Insoluble in water
Melting Point 168–172 °C (Typical range for pure crystalline forms)
Purity Standard ≥ 98% (HPLC) for peptide synthesis applications

Safety & Hazard Assessment (GHS Standards)

While Fmoc derivatives are generally considered stable and manageable, they possess distinct hazards related to irritation and sensitization. The following data is synthesized from structural activity relationships (SAR) of analogous Fmoc-protected amines.

GHS Classification
  • Signal Word : WARNING

  • Hazard Statements :

    • H315 : Causes skin irritation.

    • H319 : Causes serious eye irritation.

    • H335 : May cause respiratory irritation.

Precautionary Protocols
Category Protocol
PPE Nitrile Gloves (0.11 mm min thickness); Safety Goggles (EN 166); Lab Coat .
Inhalation Use within a fume hood . If inhaled, move to fresh air; if breathing is difficult, administer oxygen.
Skin Contact Wash with soap and water for 15 minutes. Remove contaminated clothing.
Eye Contact Rinse cautiously with water for 15 minutes. Remove contact lenses if present.
Ingestion Rinse mouth. Do NOT induce vomiting . Seek medical attention immediately.

Synthesis & Production Logic

The synthesis of Fmoc-methylamine is a self-validating protocol often used to calibrate laboratory proficiency in Fmoc-chemistry. The preferred route utilizes Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) rather than Fmoc-Cl, as Fmoc-OSu minimizes the formation of dipeptide impurities and eliminates the production of corrosive HCl.

Validated Synthesis Protocol

Reaction:



Step-by-Step Methodology:

  • Preparation : Dissolve Methylamine Hydrochloride (10 mmol) and Sodium Bicarbonate (25 mmol) in water (20 mL).

  • Addition : Dissolve Fmoc-OSu (10 mmol) in 1,4-Dioxane (20 mL). Add this solution dropwise to the aqueous amine mixture over 30 minutes at 0°C.

  • Reaction : Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Work-up :

    • Acidify carefully with 1M HCl to pH 2–3 (precipitates the product).

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash organic layer with Brine (

      
      ).
      
    • Dry over anhydrous

      
      .
      
  • Purification : Concentrate in vacuo. Recrystallize from EtOAc/Hexane to yield white needles.

Synthesis Workflow Diagram

SynthesisWorkflow Start Reagents: MeNH2·HCl + Fmoc-OSu Mix Mixing Phase: Solvent: H2O/Dioxane Base: NaHCO3 Temp: 0°C -> RT Start->Mix Dropwise Addition Monitor Monitoring: TLC Check (Disappearance of Fmoc-OSu) Mix->Monitor Stir 4-6h Workup Work-up: Acidify (pH 2-3) Extract (EtOAc) Monitor->Workup Complete Product Final Product: Fmoc-NH-Me (Crystalline Solid) Workup->Product Recrystallization

Figure 1: Validated synthetic route for high-purity Fmoc-methylamine production.

Applications in Drug Development

Fmoc-methylamine is not merely a reagent; it is a strategic tool in Peptidomimetics and Pharmacokinetics (PK) optimization.

N-Methylation for Proteolytic Stability

Incorporating N-methyl groups into peptide backbones is a proven strategy to improve metabolic stability and oral bioavailability. Fmoc-methylamine serves as a:

  • Reference Standard : Used to calibrate HPLC/LC-MS retention times for N-methylated peptide fragments.

  • Capping Agent : Used to terminate unreacted sites in solid-phase synthesis where a hydrophobic, non-reactive cap is required, distinct from standard acetylation.

Mechanistic Probe for Fmoc Cleavage

In automated peptide synthesis, the efficiency of Fmoc removal (deprotection) is critical. Fmoc-methylamine is used as a model substrate to study the kinetics of deprotection reagents (e.g., Piperidine vs. Piperazine) because the cleavage product (dibenzofulvene) and the amine (methylamine) are easily quantified without steric bulk interference.

Application Logic Diagram

ApplicationLogic Substrate Fmoc-NH-Me (Substrate) Path1 Metabolic Stability Assay Substrate->Path1 Path2 Deprotection Study (20% Piperidine) Substrate->Path2 Result1 LC-MS Calibration (Reference Standard) Path1->Result1 Inject Result2 Kinetic Data: Rate Constant (k) DBF Adduct Formation Path2->Result2 UV Monitor @ 290nm

Figure 2: Strategic utilization of Fmoc-NH-Me in analytical and kinetic workflows.

Handling, Storage, and Disposal

Storage Conditions
  • Temperature : Store at 2–8 °C (Refrigerated).

  • Atmosphere : Hygroscopic; store under Argon or Nitrogen if possible.

  • Stability : Stable for >2 years if kept dry and dark. Hydrolyzes slowly in moist air to release Fmoc-alcohol.

Disposal Protocols
  • Solid Waste : Dissolve in a combustible solvent (e.g., acetone) and incinerate in a chemical incinerator equipped with an afterburner and scrubber.

  • Aqueous Waste : Do not flush into surface water. Neutralize and dispose of via a licensed hazardous waste contractor.

References

  • Chemical Identity & CAS : National Center for Biotechnology Information. PubChem Compound Summary for CID 16064735. PubChem. Available at: [Link]

  • Synthesis Protocol : Simon, L., et al. (1996).[1] "Orthogonally Protected N-Methyl-Substituted α-Aminoglycines." Protein & Peptide Letters, 3(4). (Describes efficient synthesis of Fmoc-NH-Me).

  • Fmoc Chemistry Standards : Fields, G. B., & Noble, R. L. (1990). "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids." International Journal of Peptide and Protein Research. Available at: [Link]

Sources

Methodological & Application

Application Note: High-Purity Synthesis of (9H-fluoren-9-yl)methyl methylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a high-purity, scalable protocol for the synthesis of (9H-fluoren-9-yl)methyl methylcarbamate , commonly referred to as Fmoc-N-methylamine (


).[1]

Executive Summary & Scientific Rationale

The target molecule, (9H-fluoren-9-yl)methyl methylcarbamate (CAS: 183552-86-5), serves as a critical building block in the synthesis of N-methylated peptides and peptidomimetics.[1] N-methylation is a pivotal modification in drug discovery, known to enhance metabolic stability, membrane permeability, and oral bioavailability of peptide therapeutics by reducing hydrogen bonding potential and creating steric hindrance against proteolytic enzymes.[1]

While Fmoc-chloride (Fmoc-Cl) is a traditional reagent for this synthesis, this protocol utilizes Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) .[1]

  • Why Fmoc-OSu? Fmoc-Cl is moisture-sensitive and prone to forming impurities (such as Fmoc-dimers) and generating strong acid (HCl) byproducts.[1] Fmoc-OSu allows for a milder, more controlled reaction with significantly higher regio-purity and easier workup, essential for pharmaceutical-grade applications.[1]

Chemical Structure & Reaction Scheme

The synthesis involves the nucleophilic attack of methylamine on the succinimidyl carbonate of Fmoc-OSu.

ReactionScheme Reactants Methylamine HCl (MeNH3+ Cl-) Intermediate Tetrahedral Intermediate Reactants->Intermediate + Base Reagent Fmoc-OSu (Electrophile) Reagent->Intermediate Base NaHCO3 (Base) Product Fmoc-N-methylamine (Target) Intermediate->Product - HOSu Byproduct N-Hydroxysuccinimide (Water Soluble) Intermediate->Byproduct

Figure 1: Reaction pathway for the synthesis of Fmoc-N-methylamine via Fmoc-OSu activation.[1]

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4]Purity RequirementRole
Methylamine Hydrochloride 67.521.2>98%Nucleophile Source
Fmoc-OSu 337.331.0>99%Fmoc Donor
Sodium Bicarbonate (

)
84.012.5ACS GradeBase / Acid Scavenger
Acetone (or Dioxane)--HPLC GradeSolvent (Organic)
Water (Deionized)--18.2 MΩSolvent (Aqueous)
Ethyl Acetate --ACS GradeExtraction Solvent
Step-by-Step Procedure
Phase 1: Preparation of the Nucleophile (0 - 15 mins)
  • Dissolution: In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve Methylamine Hydrochloride (1.2 equiv) in distilled water (approx. 10 mL per gram of amine).

  • Basification: Slowly add Sodium Bicarbonate (2.5 equiv) to the aqueous solution.

    • Note: Evolution of

      
       gas will occur.[1] Add slowly to prevent foaming. Stir until a clear, homogeneous solution is obtained. The pH should be approximately 8-9.[1]
      
Phase 2: The Coupling Reaction (15 mins - 4 hours)
  • Solvent Setup: Dissolve Fmoc-OSu (1.0 equiv) in Acetone (approx. 10 mL per gram of Fmoc-OSu).

    • Why Acetone? It is miscible with water, allowing the reaction to proceed in a single phase initially, and is easily removed by evaporation. Dioxane is an alternative but is more toxic and harder to remove.[1]

  • Addition: Add the Fmoc-OSu solution dropwise to the stirring aqueous amine solution over 15-20 minutes.

    • Checkpoint: A white precipitate (the product) may begin to form as the reaction proceeds, depending on concentration.

  • Incubation: Stir the mixture vigorously at Room Temperature (

    
    ) for 3-4 hours.
    
    • Monitoring: Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1) or HPLC.[1][5][] The Fmoc-OSu spot should disappear.[1]

Phase 3: Workup & Isolation (4 hours - 6 hours)
  • Concentration: Remove the Acetone under reduced pressure (Rotary Evaporator) at

    
    . Do not exceed 
    
    
    
    to avoid thermal degradation.[1]
  • Extraction: The remaining aqueous suspension will contain the product.

    • Add Ethyl Acetate (EtOAc) and transfer to a separatory funnel.[1]

    • Extract the aqueous layer 3 times with EtOAc.[]

  • Washing (Critical for Purity):

    • Wash 1 (Acidic): Wash combined organics with 1M HCl (2x). Purpose: Removes unreacted Methylamine.[1]

    • Wash 2 (Basic): Wash with Saturated

      
       (2x). Purpose: Removes N-hydroxysuccinimide (HOSu) byproduct and any hydrolyzed Fmoc-OH.[1]
      
    • Wash 3 (Neutral): Wash with Saturated Brine (1x).

  • Drying: Dry the organic layer over Anhydrous

    
    , filter, and concentrate in vacuo to yield the crude solid.
    
Phase 4: Purification (Recrystallization)
  • Solvent System: Recrystallize the crude solid from hot Ethyl Acetate/Hexane .

    • Dissolve in minimum hot EtOAc, then add Hexane dropwise until turbidity persists. Cool to

      
       overnight.[1][7]
      
  • Filtration: Collect the white crystalline solid by vacuum filtration and dry under high vacuum.

Workflow Visualization

Workflow cluster_prep Preparation cluster_rxn Coupling Reaction cluster_workup Purification Step1 Dissolve MeNH2.HCl in Water Step2 Add NaHCO3 (pH Adjustment) Step1->Step2 Step3 Add Fmoc-OSu in Acetone Step2->Step3 Step4 Stir at RT (3-4 Hours) Step3->Step4 Step5 Evaporate Acetone Step4->Step5 Step6 Extract with EtOAc Step5->Step6 Step7 Acid Wash (1M HCl) Remove Amine Step6->Step7 Step8 Base Wash (NaHCO3) Remove HOSu/Fmoc-OH Step7->Step8 Step9 Recrystallize (EtOAc/Hexane) Step8->Step9

Figure 2: Operational workflow for the synthesis and purification of Fmoc-N-methylamine.

Characterization & Quality Control

To validate the synthesis, the following analytical parameters must be met.

ParameterExpected ValueMethod
Appearance White crystalline solidVisual
Yield 85 - 95%Gravimetric
Purity >98%HPLC (254 nm)

NMR (DMSO-d6)

7.89 (d, 2H), 7.70 (d, 2H), 7.41 (t, 2H), 7.32 (t, 2H) [Fmoc Aromatics]; 4.30 (d, 2H,

); 4.20 (t, 1H, CH); 2.60 (d, 3H,

); 7.20 (br, 1H, NH)
400 MHz NMR
Mass Spec

254.1

ESI-MS

Interpretation of NMR:

  • The diagnostic doublet at ~2.60 ppm corresponds to the N-methyl group.

  • The coupling of the methyl doublet confirms it is attached to the Nitrogen (coupling with NH).

  • Absence of succinimide peak at ~2.8 ppm (singlet, 4H) confirms successful washing.[1]

Troubleshooting & Optimization

  • Issue: Low Yield.

    • Cause: Hydrolysis of Fmoc-OSu before reaction with amine.[1]

    • Solution: Ensure the amine solution is prepared and cooled before adding the Fmoc-OSu.[] Do not let the Fmoc-OSu solution sit for long periods.[1]

  • Issue: Oily Product.

    • Cause: Residual solvent or impurities.[1]

    • Solution: Triturate the oil with cold Hexane or Diethyl Ether to induce crystallization.

  • Issue: Fmoc-OH Contamination.

    • Cause: Inefficient basic wash.[1]

    • Solution: Ensure the

      
       wash is thorough. If persistent, wash the organic layer with 10% 
      
      
      
      (stronger base) to ensure Fmoc-OH is deprotonated and moves to the aqueous layer.

References

  • Fmoc Chemistry Overview : "Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism." Total Synthesis. Available at: [Link]

  • Protocol Adaptation : "Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin." National Institutes of Health (PMC).[1] Available at: [Link]

Sources

Application Note: Advanced Strategies for the Incorporation of Fmoc-N-Methyl Amino Acids in SPPS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of N-methylated amino acids into therapeutic peptides is a cornerstone of modern drug development. N-methylation enhances proteolytic stability, improves membrane permeability, and constrains peptide conformation to increase receptor binding affinity[1]. However, the synthesis of N-methyl-rich peptides via Solid-Phase Peptide Synthesis (SPPS) presents profound chemical challenges. This application note provides a comprehensive, self-validating framework for navigating the steric hindrance, side reactions, and analytical blindspots associated with Fmoc-N-methyl amino acids.

Mechanistic Challenges in N-Methyl SPPS

To successfully synthesize N-methylated sequences, researchers must engineer their protocols around three primary chemical hurdles:

A. Severe Steric Hindrance

The introduction of a methyl group on the ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


-amino nitrogen fundamentally alters the steric environment. When attempting to couple the next amino acid onto an N-methylated residue, the incoming activated ester must navigate a highly restricted trajectory. Standard carbodiimide chemistry (e.g., DIC/Oxyma) is often insufficient, necessitating highly reactive uronium or phosphonium salts.
B. Diketopiperazine (DKP) Formation

DKP formation is the most catastrophic side reaction in N-methyl SPPS. The N-alkyl group lowers the energy barrier for cis/trans isomerization of the peptide bond. During the Fmoc deprotection of the dipeptide stage (where the first amino acid is attached to the resin and the second is N-methylated), the cis conformation brings the free N-terminal amine into direct proximity with the C-terminal ester/amide linkage. This triggers an intramolecular nucleophilic attack, irreversibly cleaving the dipeptide off the resin as a cyclic diketopiperazine[2].

DKP State1 Fmoc-AA(2)-N(Me)-AA(1)-Resin Step1 Fmoc Deprotection (20% Piperidine) State1->Step1 State2 H2N-AA(2)-N(Me)-AA(1)-Resin (Trans-Peptide Bond) Step1->State2 Step2 Cis/Trans Isomerization (Promoted by N-Methyl) State2->Step2 State3 H2N-AA(2)-N(Me)-AA(1)-Resin (Cis-Peptide Bond) Step2->State3 Step3 Nucleophilic Attack (Free Amine on Ester/Amide) State3->Step3 State4 Diketopiperazine (DKP) + Cleaved Resin Step3->State4

Caption: Mechanism of Diketopiperazine (DKP) formation driven by cis-trans isomerization.

C. Analytical Blindspots

The standard Kaiser (ninhydrin) test relies on the formation of Ruhemann's purple, a reaction that strictly requires a primary amine. Secondary amines (N-methylated residues) yield false negatives. Process validation must rely on the Chloranil test or micro-cleavage LC-MS[1].

Strategic Reagent Selection

Choosing the right coupling reagent is not merely a matter of yield; it is a matter of preventing irreversible side reactions. If a coupling onto an N-methylated amine is slow, excess guanidinium-based reagents (like HATU) can react directly with the free amine, forming a dead-end guanidino byproduct that permanently caps the chain.

Table 1: Coupling Reagents Comparison for N-Methylated SPPS

ReagentChemical ClassOptimal EquivalentsBase EquivalentsRisk of Amine CappingRecommended Use Case
HATU Guanidinium3 - 5 eq6 - 10 eq (DIPEA)High (in slow reactions)Standard couplings; short N-Me couplings[3].
COMU Uronium3 - 5 eq6 - 10 eq (DIPEA)ModerateMicrowave SPPS; highly hindered couplings[4][5].
PyAOP Phosphonium4 - 5 eq8 - 10 eq (Collidine)None Extended/overnight couplings onto N-Me amines[4][6].
DIC/Oxyma Carbodiimide4 - 5 eqNoneNoneBaseline couplings; requires elevated heat for N-Me[7].

Experimental Workflows & Protocols

There are two primary strategies for introducing N-methylated amino acids: utilizing pre-synthesized building blocks (Method 1) or performing on-resin N-methylation via the Fukuyama method (Method 2).

G Start Peptide Chain Elongation Branch Choose N-Methylation Strategy Start->Branch Method1 Method 1: Pre-synthesized Fmoc-N-Me-AA-OH Branch->Method1 Method2 Method 2: On-Resin N-Methylation Branch->Method2 M1_Step1 Couple Fmoc-N-Me-AA-OH (Standard/Extended) Method1->M1_Step1 M2_Step1 Protect N-terminus (o-NBS-Cl) Method2->M2_Step1 M1_Step2 Deprotect Fmoc (20% Piperidine) M1_Step1->M1_Step2 M1_Step3 Couple Next AA (COMU/PyAOP, Heat) M1_Step2->M1_Step3 End Continue SPPS M1_Step3->End M2_Step2 Methylate (DMS / DBU) M2_Step1->M2_Step2 M2_Step3 Deprotect o-NBS (2-Mercaptoethanol) M2_Step2->M2_Step3 M2_Step4 Couple Next AA (COMU/PyAOP, Heat) M2_Step3->M2_Step4 M2_Step4->End

Caption: Workflow comparing pre-synthesized Fmoc-N-Me-AA-OH vs. on-resin N-methylation strategies.

Protocol 1: Coupling Onto an N-Methylated Amine (The Critical Bottleneck)

Coupling the amino acid following the N-methylated residue is the most difficult step in the synthesis.

Causality: Standard reagents fail due to steric clash. We utilize PyAOP because its phosphonium structure prevents the irreversible chain termination (guanidinylation) seen with HATU during the required extended coupling times[4][6].

  • Resin Preparation: Ensure the Fmoc group of the N-methylated residue has been removed (20% Piperidine in DMF, 2 x 10 min). Wash thoroughly with DMF (5x).

  • Activation: In a separate vial, dissolve 4.0 eq of the incoming Fmoc-AA-OH and 4.0 eq of PyAOP in a minimum volume of DMF.

  • Base Addition: Add 8.0 eq of Sym-Collidine (preferred over DIPEA to minimize base-catalyzed side reactions) to the activation vial. Pre-activate for exactly 2 minutes[3].

  • Coupling: Transfer the activated mixture to the resin. Agitate for 4 to 16 hours (overnight) at room temperature. Alternatively, utilize microwave heating (75°C for 15 minutes) to overcome the activation energy barrier[8].

  • Validation Checkpoint: Wash the resin (5x DMF, 3x DCM). Perform a Chloranil Test .

    • Self-Validating Logic: If the beads turn blue/green, secondary amines are still present (incomplete coupling). Perform a second coupling using COMU (4.0 eq) and DIPEA (8.0 eq) for 2 hours[1]. If beads remain colorless, proceed.

Protocol 2: On-Resin N-Methylation (Fukuyama Method)

When specific Fmoc-N-Me-AA-OH building blocks are commercially unavailable or prohibitively expensive, the peptide backbone can be methylated directly on the resin[9].

Table 2: On-Resin N-Methylation Reagent Quantities

StepReagentEquivalentsTimeTemperature
1. Protection o-Nitrobenzenesulfonyl chloride (o-NBS-Cl) / Collidine4 eq / 10 eq15 minRoom Temp
2. Methylation Dimethyl sulfate (DMS) / DBU10 eq / 3 eq10 minRoom Temp
3. Deprotection 2-Mercaptoethanol / DBU20 eq / 10 eq2 x 5 minRoom Temp
  • Sulfonylation: Treat the free primary amine of the resin-bound peptide with o-NBS-Cl and collidine in NMP. Agitate for 15 minutes. Wash with NMP (3x).

  • Deprotonation & Methylation: Add a solution of DBU in NMP to deprotonate the sulfonamide. Immediately add DMS. Agitate for 10 minutes. Wash with NMP (3x) and DCM (3x)[9]. Caution: DMS is highly toxic; perform in a fume hood.

  • Deprotection: Remove the o-NBS protecting group by treating the resin with 2-mercaptoethanol and DBU in NMP for 5 minutes. Repeat once.

  • Validation Checkpoint: Wash thoroughly (NMP, DCM, DMF). Perform a micro-cleavage (TFA/TIPS/H2O 95:2.5:2.5) on a few beads and analyze via LC-MS to confirm the +14 Da mass shift before proceeding to the next coupling.

Troubleshooting & Process Control

Table 3: Troubleshooting N-Methyl SPPS Workflows

ObservationRoot CauseCorrective Action / Causality
Mass loss of dipeptide (-AA1-AA2) DKP Formation during Fmoc deprotection[2].Use 2-Chlorotrityl chloride (2-CTC) resin to sterically block the C-terminus. Alternatively, use 20% piperidine with 0.1 M HOBt to suppress base-catalyzed cyclization.
+98 Da mass addition Guanidinylation of the free N-methyl amine by HATU/HBTU.Switch to a phosphonium-based coupling reagent (PyAOP or PyBOP) which cannot form guanidino adducts[4][6].
False Negative Kaiser Test Ninhydrin does not react with secondary amines.Implement the Chloranil test or Bromophenol blue test for all steps involving N-methylated N-termini[1].
Incomplete Fmoc Deprotection Steric hindrance preventing piperidine access.Extend deprotection time to 2 x 20 minutes, or use a stronger base mixture (e.g., 20% Piperidine + 1-5% DBU in DMF).

References

  • Benchchem. "The Pivotal Role of N-Methylated Amino Acids in Biological Systems: A Technical Guide for Researchers and Drug Development Profe". 1

  • Benchchem. "Troubleshooting low yield in solid-phase synthesis of DiMe-C7". 3

  • Benchchem. "Application Notes and Protocols for the Incorporation of N-Methylated Amino Acids in Peptides".9

  • ResearchGate. "Microwave technology for solid phase peptide synthesis It's not just for difficult peptides". 8

  • Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives". 4

  • Peptide Chemistry Resources. "Coupling & Side Reactions". 7

  • AAPPTEC. "Coupling Reagents - Peptides". 6

  • American Chemical Society (Digitellinc). "Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis". 2

  • Luxembourg Bio Technologies. "Coupling Reagents". 5

Sources

Application Note: Solvent Selection & Handling of (9H-fluoren-9-yl)methyl methylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists involved in peptide synthesis, medicinal chemistry, and drug development. It addresses the physicochemical properties, solvent compatibility, and handling protocols for (9H-fluoren-9-yl)methyl methylcarbamate (commonly referred to as Fmoc-N-methylamine or Fmoc-NHMe ).[1]

Executive Summary

(9H-fluoren-9-yl)methyl methylcarbamate (Fmoc-NHMe) serves as a critical model compound for N-methylated peptide building blocks and a standard for evaluating Fmoc stability.[1] Its solubility profile is dominated by the lipophilic fluorenyl moiety, necessitating the use of polar aprotic solvents for high-concentration applications (e.g., Solid Phase Peptide Synthesis - SPPS). This guide defines the optimal solvent systems to maximize solubility (>0.5 M) while mitigating the risk of premature Fmoc deprotection caused by solvent impurities.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

PropertyDetail
IUPAC Name (9H-fluoren-9-yl)methyl N-methylcarbamate
Common Name Fmoc-methylamine; Fmoc-NHMe
Molecular Formula C₁₆H₁₅NO₂
Molecular Weight 253.30 g/mol
Structure Description Lipophilic 9-fluorenylmethyl group attached to a polar methylcarbamate linkage.[1]
Solubility Class Hydrophobic / Polar Aprotic Soluble
Critical Instability Base-labile (cleaved by 2° amines like piperidine; sensitive to trace dimethylamine in DMF).[1]

Solvent Selection Framework

The selection of a solvent for Fmoc-NHMe is a balance between solvation power (breaking the crystal lattice of the fluorenyl rings) and chemical inertness (preventing base-catalyzed elimination).[1]

Primary Solvents (Recommended)

These solvents are suitable for preparing high-concentration stock solutions (0.2 M – 0.5 M) used in coupling reactions or mechanistic studies.[1]

  • N,N-Dimethylformamide (DMF): The industry standard.[1] Excellent solubility due to high dielectric constant (

    
    ).
    
    • Risk:[1][2] Spontaneous decomposition releases dimethylamine, which removes the Fmoc group.[3] Must use "Amine-Free" or "Sequencing Grade".[1]

  • N-Methyl-2-pyrrolidone (NMP): Superior solvency compared to DMF for difficult sequences.[1] Higher viscosity but lower volatility.[1]

    • Recommendation: Preferred for microwave-assisted protocols where DMF might decompose.[1]

  • Dimethyl Sulfoxide (DMSO): Extremely high solubility.[1]

    • Usage: Often used in binary mixtures (e.g., DMSO/EtOAc) for "Green SPPS".[4] Note that DMSO is hygroscopic; water uptake can hinder subsequent coupling rates.[1]

Secondary & Workup Solvents

Used for extraction, purification, or analysis.

  • Dichloromethane (DCM): Good solubility (up to ~0.1–0.2 M).[1] Often used as a co-solvent with DMF to reduce viscosity.[1]

  • Ethyl Acetate (EtOAc): Excellent for liquid-liquid extraction.[1] Fmoc-NHMe partitions preferentially into EtOAc from aqueous buffers.[1]

  • Acetonitrile (MeCN): Moderate solubility.[1] Standard solvent for HPLC analysis (usually mixed with water/TFA).

Solvents to Avoid (Forbidden)
  • Water: Insoluble.[1] Causes immediate precipitation.[1]

  • Alcohols (MeOH, EtOH) + Base: While soluble in methanol, the presence of any base (even weak) in protic solvents accelerates Fmoc cleavage via E1cB elimination.

  • Diethyl Ether / Hexanes: Insoluble.[1] Used to precipitate the compound during purification.[2]

Decision Logic & Solubility Map

The following diagram illustrates the decision process for solvent selection based on the experimental stage (Synthesis vs. Analysis).

SolventSelection Start Start: Dissolve Fmoc-NHMe Application Select Application Start->Application SPPS Synthesis / Coupling (High Conc. >0.2M) Application->SPPS Analysis Analysis (HPLC/LCMS) (Low Conc. <1mM) Application->Analysis Workup Extraction / Purification Application->Workup SolventChoice1 Primary Solvents SPPS->SolventChoice1 DMF DMF (Amine-Free) Standard SolventChoice1->DMF Standard NMP NMP High Stability SolventChoice1->NMP Difficult Seq Green Green Alternative DMSO : EtOAc (1:1) SolventChoice1->Green Eco-friendly SolventChoice2 Mobile Phase Compatible Analysis->SolventChoice2 MeCN Acetonitrile / Water (+0.1% TFA) SolventChoice2->MeCN MeOH Methanol (Keep Acidic!) SolventChoice2->MeOH DCM DCM (Solubilization) Workup->DCM Ether Diethyl Ether (Precipitation) Workup->Ether

Caption: Decision tree for solvent selection based on experimental intent. Green nodes indicate synthesis pathways; Yellow for analysis; Red for workup.[1]

Detailed Protocols

Protocol A: Preparation of 0.5 M Stock Solution (for SPPS)

Objective: Create a stable, high-concentration solution for automated synthesizers.

  • Calculate Mass: For 10 mL of 0.5 M solution, weigh 1.267 g of Fmoc-NHMe.

  • Solvent QC: Test DMF for amine presence. Add 1 drop of bromophenol blue to 1 mL DMF; if it turns blue, the solvent contains amines (bad). If yellow, it is safe.

  • Dissolution:

    • Add the solid to a scintillation vial.

    • Add 8 mL of high-purity DMF (or NMP).

    • Critical Step: Vortex for 30 seconds. If solid remains, sonicate at room temperature for 2 minutes. Do not heat above 40°C to prevent degradation.[1]

  • Final Volume: Adjust volume to 10 mL with solvent.

  • Storage: Store at 4°C. Discard after 1 week if using DMF (due to slow amine generation).

Protocol B: "Green" Binary Solvent Dissolution

Objective: Avoid reprotoxic solvents (DMF/NMP) using a Green Chemistry approach.

  • Solvent System: Prepare a mixture of DMSO and Ethyl Acetate (1:1 v/v) .[1]

    • Why? DMSO provides polarity; EtOAc reduces viscosity and surface tension.[1]

  • Dissolution:

    • Weigh Fmoc-NHMe.[1]

    • Add the binary solvent mixture.[5][6]

    • Vortex.[1][5] Solubility typically reaches 0.4 M in this system.[1]

  • Note: This mixture is compatible with standard polystyrene resins (swelling is sufficient).[1]

Protocol C: HPLC Sample Preparation

Objective: Prepare a sample for purity analysis without inducing degradation.

  • Diluent: Prepare 50:50 MeCN:Water with 0.1% Formic Acid or TFA .

    • Why Acid? Acidification suppresses any trace base activity and stabilizes the carbamate linkage.

  • Procedure:

    • Dissolve ~1 mg of Fmoc-NHMe in 100 µL MeCN (ensure complete dissolution first).

    • Dilute to 1 mL with the acidified water component.

    • Inject immediately.[1]

Mechanism of Instability (Why Solvent Purity Matters)

The Fmoc group is designed to be removed by base via an E1cB elimination mechanism. Impure solvents containing free amines (e.g., dimethylamine in aged DMF) will trigger this pathway, leading to the formation of dibenzofulvene and the free amine (methylamine), ruining the experiment.

FmocDegradation Fmoc Fmoc-NHMe (Intact) Inter Carbanion Intermediate Fmoc->Inter Proton Abstraction (Fast) Base Impurity (Dimethylamine) Base->Inter Products Dibenzofulvene + Free Methylamine Inter->Products E1cB Elimination (Irreversible)

Caption: E1cB elimination pathway triggered by amine impurities in solvents.

References

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[1] International Journal of Peptide and Protein Research, 35(3), 161–214. Link

  • Isidro-Llobet, A., et al. (2019).[1] Sustainability challenges in peptide synthesis and purification: from cradle to grave. Journal of Organic Chemistry, 84(8), 4615–4628. Link[1]

  • Sigma-Aldrich. (2023).[1] Fmoc Solid Phase Peptide Synthesis - Application Guide. Link

  • Pawlas, J., et al. (2019). Green Binary Solvent Mixtures for Solid-Phase Peptide Synthesis. Green Chemistry, 21, 5990-5998.[1] Link

  • PubChem. (2023).[1] (9H-Fluoren-9-yl)methyl methylcarbamate Compound Summary. Link

Sources

Application Note: High-Yield Synthesis and Fmoc-Protection of N-Methyl Amino Acid Derivatives Using Fmoc-Cl

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Peptide Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction and Mechanistic Rationale

The strategic incorporation of


-methyl amino acids into peptide sequences is a cornerstone of modern medicinal chemistry. 

-methylation dramatically enhances the pharmacokinetic profiles of peptide therapeutics by increasing proteolytic stability, modulating conformational rigidity (often favoring cis-amide bonds), and improving intestinal permeability[1]. However, the synthesis of

-methylated building blocks compatible with Solid-Phase Peptide Synthesis (SPPS) presents unique chemical challenges.

While 9-fluorenylmethoxycarbonyl succinimide (Fmoc-OSu) is the standard reagent for protecting primary amines, it frequently exhibits sluggish reactivity and incomplete conversion when applied to sterically hindered secondary amines, such as


-methyl amino acids. For these substrates, 9-fluorenylmethyl chloroformate (Fmoc-Cl)  is the reagent of choice due to its superior electrophilicity[2].
The Challenge of Fmoc-Cl: Oligomerization

The high reactivity of Fmoc-Cl comes with a critical caveat. In aqueous basic conditions, Fmoc-Cl can react with the carboxylate group of the amino acid to form a highly reactive mixed anhydride. This intermediate can subsequently be attacked by the unprotected amine of another amino acid molecule, leading to the formation of Fmoc-dipeptides (oligomerization). To mitigate this, two distinct strategies are employed:

  • Strict pH Control (Schotten-Baumann): Maintaining the pH strictly between 9.0 and 10.0 ensures the amine remains the dominant nucleophile.

  • Anhydrous Silylation: Transiently protecting the carboxylate as a trimethylsilyl (TMS) ester completely abolishes mixed anhydride formation, yielding oligomer-free products[3].

Reagent Selection Data

The following table summarizes the quantitative and qualitative differences between common Fmoc-protecting reagents when applied to secondary amines.

Table 1: Comparison of Fmoc-Protecting Reagents for


-Methyl Amino Acids 
Protecting ReagentReactivity with Sec-AminesPrimary ByproductsRecommended Reaction ConditionsTypical Yield
Fmoc-Cl High (Optimal for

-Me)
Fmoc-OH, Fmoc-dipeptidesSchotten-Baumann (pH 9–10) or Anhydrous Silylation85 – 95%
Fmoc-OSu Low to ModerateFmoc-

-Ala-OH (trace)
Aqueous base (NaHCO₃)60 – 80%
Fmoc-N₃ HighAzide toxicity risksAqueous base80 – 90%

Synthesis Workflow

The complete synthesis of an Fmoc-


-methyl amino acid from a standard L-amino acid requires a precise sequence of protection, alkylation, deprotection, and re-protection. The workflow below outlines the Fukuyama sulfonamide method followed by the two Fmoc-Cl protection strategies.

SynthesisPathway cluster_Fmoc Fmoc-Cl Protection Strategies AA L-Amino Acid oNBS o-NBS Protection (o-NBS-Cl, Base) AA->oNBS Methylation N-Methylation (DMS or MeI, Base) oNBS->Methylation Deprotection o-NBS Cleavage (PhSH, K2CO3) Methylation->Deprotection NMeAA N-Methyl Amino Acid Core Deprotection->NMeAA MethodA Method A: Schotten-Baumann (Aqueous Na2CO3 / Dioxane, pH 9-10) NMeAA->MethodA MethodB Method B: Anhydrous Silylation (MSTFA / DCM, then Fmoc-Cl) NMeAA->MethodB Product Fmoc-N-Methyl Amino Acid MethodA->Product MethodB->Product

Workflow for the synthesis and Fmoc-Cl protection of N-methyl amino acid derivatives.

Experimental Protocols

Protocol 1: Synthesis of the -Methyl Amino Acid Core (Fukuyama Method)

This protocol utilizes the Fukuyama sulfonamide method to generate the


-methyl amino acid core without racemization[4].

Step 1.1:


-NBS Protection 
  • Suspend the L-amino acid (10.0 mmol) in a 1:1 mixture of 1,4-dioxane and water (40 mL).

  • Add Na₂CO₃ (20.0 mmol) and cool to 0 °C.

  • Slowly add

    
    -nitrobenzenesulfonyl chloride (
    
    
    
    -NBS-Cl, 11.0 mmol). Stir at room temperature for 3 hours.
  • Causality Check: The

    
    -NBS group activates the amine for subsequent alkylation while strictly preventing over-alkylation to the quaternary ammonium salt.
    

Step 1.2:


-Methylation 
  • Dissolve the isolated

    
    -NBS-amino acid in anhydrous DMF (30 mL).
    
  • Add K₂CO₃ (30.0 mmol) and methyl iodide (MeI, 40.0 mmol). Stir at room temperature for 12 hours in the dark.

  • Causality Check: The strong electron-withdrawing nature of the

    
    -NBS group lowers the pKa of the sulfonamide N-H, allowing mild bases like K₂CO₃ to facilitate exclusive mono-methylation without epimerizing the 
    
    
    
    -carbon[4].

Step 1.3:


-NBS Cleavage 
  • Dissolve the

    
    -methyl-
    
    
    
    -NBS-amino acid in DMF (20 mL). Add thiophenol (PhSH, 12.0 mmol) and K₂CO₃ (20.0 mmol). Stir for 2 hours.
  • Causality Check: The thiophenolate anion selectively attacks the electron-deficient aromatic ring of the

    
    -NBS group via a Meisenheimer complex, releasing the free 
    
    
    
    -methyl amino acid.
Protocol 2: Aqueous Fmoc-Protection (Schotten-Baumann Conditions)

Recommended for standard


-methyl amino acids without highly acid/base-sensitive side chains.
  • Preparation: Dissolve the free

    
    -methyl amino acid (10.0 mmol) in 10% aqueous Na₂CO₃ (25.0 mmol, ~26 mL). Cool the solution to 0 °C in an ice bath.
    
    • Causality: Na₂CO₃ maintains the pH between 9.0 and 10.0. This ensures the secondary amine is deprotonated and highly nucleophilic, while the low temperature minimizes the competitive hydrolysis of Fmoc-Cl to Fmoc-OH[2].

  • Fmoc-Cl Addition: Dissolve Fmoc-Cl (11.0 mmol) in a minimal volume of 1,4-dioxane (10 mL). Add this solution dropwise over 30 minutes to the vigorously stirring aqueous mixture.

  • Reaction: Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Self-Validating Workup: Extract the basic aqueous layer with diethyl ether (3 × 20 mL). Discard the ether layers.

    • Causality: This crucial extraction removes unreacted Fmoc-Cl and neutral byproducts (e.g., dibenzofulvene) before the product is isolated, ensuring high purity of the final compound.

  • Isolation: Cool the aqueous layer to 0 °C and carefully acidify to pH 2.0 using 1M HCl. Extract the resulting precipitate/oil with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the Fmoc-

    
    -methyl amino acid.
    
Protocol 3: Anhydrous Fmoc-Protection (Silylation Method)

Recommended for difficult sequences, highly hindered substrates, or when absolute elimination of Fmoc-dipeptide oligomers is required[3].

  • Silylation: Suspend the

    
    -methyl amino acid (10.0 mmol) in anhydrous dichloromethane (DCM, 30 mL) under an inert nitrogen atmosphere. Add 
    
    
    
    -Methyl-
    
    
    -(trimethylsilyl)trifluoroacetamide (MSTFA, 25.0 mmol). Reflux gently for 1 hour until a completely clear solution forms.
    • Causality: MSTFA converts the insoluble zwitterion into a highly soluble TMS-ester/TMS-amine intermediate. Protecting the carboxylate as a TMS ester strictly prevents the formation of mixed anhydrides, completely eliminating the risk of Fmoc-dipeptide oligomerization[3].

  • Fmoc-Cl Addition: Cool the clear solution to 0 °C. Add Fmoc-Cl (10.5 mmol) dissolved in anhydrous DCM (10 mL) dropwise. Stir at room temperature for 2 hours.

  • Desilylation: Concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate (50 mL) and 5% aqueous NaHCO₃ (50 mL). Stir vigorously for 30 minutes.

    • Causality: The mild aqueous base rapidly hydrolyzes the labile TMS ester back to the free carboxylate, transferring the product into the aqueous phase.

  • Isolation: Separate the aqueous layer, acidify to pH 2.0 with 1M HCl, and extract with ethyl acetate (3 × 30 mL). Dry over Na₂SO₄ and concentrate to afford the highly pure, oligomer-free Fmoc-

    
    -methyl amino acid.
    

References

1.[1] N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research (ACS Publications). URL:[Link] 2.[2] The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. The Journal of Organic Chemistry (ACS Publications). URL:[Link] 3.[4] 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters (Cited via SCIRP). URL:[Link] 4.[3] Methods for the Synthesis of Fmoc Protected Amines (Preparation of oligomer-free N-alpha-Fmoc and N-alpha-urethane amino acids). International Journal of Peptide and Protein Research / Google Patents (WO1997041093A1). URL:

Sources

Application Note: Advanced Purification Workflows for Crude Fmoc-N-Methyl Amino Acid Reaction Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Peptide Drug Development Professionals Document Type: Technical Protocol & Application Guide

Introduction & Mechanistic Context

The incorporation of N-methylated amino acids into peptide backbones is a cornerstone strategy for enhancing proteolytic stability, improving oral bioavailability, and modulating the conformational flexibility of peptide therapeutics [3]. However, the synthesis of Fmoc-N-methyl amino acids (Fmoc-N-Me-AA) and Fmoc-N-methylamines often yields complex crude mixtures.

Common synthetic routes—such as the Freidinger reduction of oxazolidinones using trifluoroacetic acid (TFA)/triethylsilane or Lewis acids (e.g., AlCl₃)/triethylsilane—leave behind a matrix of unreacted silanes, inorganic salts, and non-acidic byproducts [1]. Alternatively, base-mediated alkylation strategies can result in unreacted starting materials or premature Fmoc deprotection (yielding dibenzofulvene).

As a Senior Application Scientist, I have observed that standardizing the purification of these crude mixtures is critical. Impure Fmoc-N-Me-AA monomers directly cause catastrophic failures during Solid-Phase Peptide Synthesis (SPPS) due to the inherent steric hindrance of the secondary amine, which already requires highly optimized coupling conditions [4]. This guide outlines three field-proven, self-validating purification workflows tailored to the specific physicochemical properties of the crude mixture.

Impurity Profiling & Strategic Triage

Before selecting a purification method, one must analyze the causality of the separation mechanics based on the side-chain lipophilicity of the target molecule:

  • Carboxylic Acid Exploitation (Liquid-Liquid Extraction): The free C-terminal carboxylic acid of the Fmoc-N-Me-AA allows for pH-driven partitioning. By converting the product to a water-soluble sodium salt at pH 9–10, lipophilic non-acidic impurities (like silanes and dibenzofulvene) can be washed away with ether [1].

  • Solubility Differentials (Crystallization): The bulky, planar Fmoc group imparts high crystallinity. By tuning the dielectric constant of an ethanol/water solvent system, one can selectively dissolve the crude product at high temperatures and force near-quantitative crystallization upon cooling, bypassing the need for silica gel [2].

  • Lipophilic Partitioning Failure (Chromatography): For highly lipophilic side chains (e.g., Fmoc-N-Me-Phe, Fmoc-N-Me-Leu), the sodium salt may still partition into the organic layer during basic extraction, drastically lowering yields. In these specific cases, flash chromatography becomes the mandatory alternative [1].

Workflow Decision Matrix

PurificationWorkflow Start Crude Fmoc-N-Me-AA Reaction Mixture Assess Assess Side-Chain Lipophilicity Start->Assess LLE Acid-Base Extraction (Aqueous Na2CO3 / Et2O) Assess->LLE Polar/Standard Flash Flash Chromatography (Silica Gel) Assess->Flash Highly Lipophilic Check Purity >99%? LLE->Check Pure Pure Fmoc-N-Me-AA (Ready for SPPS) Flash->Pure Cryst Ethanol/Water Crystallization Check->Cryst No Check->Pure Yes Cryst->Pure

Caption: Decision matrix for the purification of crude Fmoc-N-methyl amino acid reaction mixtures.

Quantitative Method Comparison

The following table summarizes the expected outcomes and resource allocations for each purification strategy, allowing researchers to select the optimal path based on their specific monomer.

Purification MethodOptimal SubstratesTypical Yield RecoveryTarget PurityScalabilityTime/Resource Cost
Acid-Base Extraction Standard/Polar side chains (Ala, Gly, Ser)85 - 95%90 - 95%Excellent (>100g)Low
Solvent Crystallization Semi-pure crudes, Non-active side chains75 - 90%>99%Excellent (>1kg)Low
Flash Chromatography Highly lipophilic (Phe, Leu, Val)70 - 85%>98%Poor (<10g)High (Solvent heavy)

Detailed Experimental Protocols

Protocol A: Optimized Acid-Base Liquid-Liquid Extraction (LLE)

Best for: Standard aliphatic or polar protected side chains (e.g., Fmoc-N-Me-Ala-OH).

Causality Focus: This method utilizes the pKa difference between the target carboxylic acid and neutral reaction byproducts. Sodium carbonate is used instead of sodium hydroxide to prevent base-catalyzed cleavage of the Fmoc group.

  • Solvent Removal: Concentrate the crude reaction mixture (typically in DCM or THF) under reduced pressure to yield a thick oil or foam.

  • Basic Solubilization: Suspend the residue in saturated aqueous Na₂CO₃ (pH ~9.5–10.0). Stir vigorously for 15 minutes.

    • Self-Validation Check: Ensure complete dissolution of the target mass. If a heavy oil persists, it contains the non-acidic impurities.

  • Organic Wash: Extract the aqueous phase with Diethyl Ether (Et₂O) three times (1:1 v/v). Discard the ether layers, which now contain unreacted silanes and dibenzofulvene.

  • Acidification: Transfer the aqueous layer to an ice bath (0 °C). Slowly add 1M HCl dropwise while stirring continuously until the pH reaches 2.0–2.5.

    • Causality: The Fmoc protecting group is generally stable to dilute acid, but localized heat generated during neutralization can cause minor degradation or oiling out of the product. Cold temperatures ensure clean precipitation or partitioning.

    • Self-Validation Check: Verify the pH is exactly 2.0–2.5 using pH test strips. If the pH is >3.0, the carboxylate remains partially ionized, leading to poor organic extraction yields.

  • Product Extraction: Extract the acidified aqueous layer with Ethyl Acetate (EtOAc) or DCM three times.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the purified product [1].

Protocol B: Solvent-System Crystallization (Chromatography-Free)

Best for: Scaling up synthesis and achieving ultra-high purity (>99%) for SPPS [2].

Causality Focus: The Fmoc group is highly soluble in pure ethanol but insoluble in water. Tuning the dielectric constant of the mixture allows the selective dissolution of the crude product at elevated temperatures and near-quantitative crystallization at lower temperatures, leaving polar impurities in the mother liquor.

  • Solvent Preparation: Prepare an Ethanol/Water system. The optimal ratio varies by side chain but typically ranges from 3:2 to 2:1 (v/v) Ethanol:Water.

  • Dissolution: Suspend the crude or semi-pure Fmoc-N-Me-AA in the solvent system to achieve a concentration of 25–50 g/L.

  • Thermal Incubation: Place the flask in a water bath set to 60–80 °C. Apply gentle oscillation until the solid completely dissolves.

    • Self-Validation Check: Monitor the dissolution clarity. The solution must be completely transparent at 80 °C. Any persistent turbidity indicates insoluble inorganic salts (e.g., aluminum from Lewis acid synthesis), which must be hot-filtered before cooling.

  • Controlled Crystallization: Remove the flask from the heat source and allow it to cool to room temperature slowly, then transfer to a cold room (12–16 °C) for 4–6 hours to induce crystallization.

  • Isolation: Perform vacuum filtration to isolate the crystals. Wash the filter cake twice with a cold (4 °C) Ethanol/Water mixture of the exact same ratio used for dissolution.

  • Drying: Dry the crystals under high vacuum at 35 °C overnight.

Protocol C: Flash Chromatography for Lipophilic Variants

Best for: Highly lipophilic side chains (e.g., Fmoc-N-Me-Phe-OH, Fmoc-N-Me-Val-OH).

Causality Focus: Lipophilic Fmoc-N-Me amino acids act as surfactants and often partition into the ether layer during Protocol A, even when deprotonated. Chromatography is required to separate them from reaction byproducts [1].

  • Column Preparation: Pack a glass column with silica gel (230–400 mesh) using Petroleum Ether.

  • Sample Loading: Dissolve the crude mixture in a minimum volume of DCM and load it directly onto the silica bed.

  • Elution Gradient: Elute using a gradient of Ethyl Acetate in Petroleum Ether (starting at 1:4 v/v and increasing to 1:1 v/v).

    • Critical Addition: Add 0.5% to 1.0% Glacial Acetic Acid (AcOH) to the mobile phase.

    • Causality: The free carboxylic acid of the product will interact strongly with the silanol groups on the stationary phase, causing severe peak tailing. The AcOH suppresses this ionization, ensuring sharp elution bands.

  • Fraction Monitoring: Monitor fractions via Thin Layer Chromatography (TLC).

    • Self-Validation Check: Perform TLC using 1:1 EtOAc/Petroleum Ether with 1% AcOH. The Fmoc-N-Me-AA will appear as a distinct, UV-active spot at 254 nm.

  • Recovery: Pool the product-containing fractions and concentrate in vacuo. To remove residual acetic acid, co-evaporate the residue with toluene (3x) before final drying.

References

  • Gu, X., et al. "An Improved Synthesis of Fmoc-N-methyl-α-amino Acids." The Journal of Organic Chemistry, 2005. URL:[Link]

  • "Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain." Google Patents, CN103373940B.
  • "Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool." PubMed Central (PMC), 2021. URL:[Link]

Troubleshooting & Optimization

troubleshooting low coupling yields with Fmoc-N-methylamine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Fmoc-N-Methylamine Coupling

Topic: Troubleshooting Low Coupling Yields with Fmoc-N-methylamine Audience: Senior Researchers, Peptide Chemists, and Process Development Scientists.

Executive Summary: The N-Methyl Barrier

Incorporating Fmoc-N-methyl amino acids (N-Me-AA) into peptide sequences presents a dual challenge: steric hindrance and electronic deactivation. The N-methyl group introduces significant steric bulk that impedes the approach of the incoming activated amino acid, while simultaneously altering the nucleophilicity of the amine.

This guide addresses the two distinct failure modes:

  • Coupling onto an N-methylated residue: The nucleophile is a hindered secondary amine. This is the most common cause of deletion sequences.

  • Coupling of an N-methylated residue: The incoming species is bulky and prone to racemization.

Part 1: Diagnostic Workflow

Before altering your protocol, use this decision matrix to identify the specific bottleneck.

TroubleshootingFlow Start Low Yield / Deletion Sequence CheckPos Where is the N-Me Group? Start->CheckPos Onto On Resin-Bound Residue (Nucleophile is Secondary Amine) CheckPos->Onto Of On Incoming Amino Acid (Activated Species) CheckPos->Of Test Did you use Kaiser Test? Onto->Test KaiserFail Kaiser is False Negative for Secondary Amines Test->KaiserFail Yes ReagentCheck Coupling Reagent Used? Test->ReagentCheck No Chloranil Switch to Chloranil or p-Chloranil Test KaiserFail->Chloranil Standard HBTU/HCTU/DIC ReagentCheck->Standard Advanced HATU/COMU/BTC ReagentCheck->Advanced Upgrade Upgrade to HATU/HOAt or BTC (Acid Chloride) Standard->Upgrade Advanced->Chloranil Racemization Check for Racemization (D-isomer impurities) Of->Racemization BaseCheck Base Used? Racemization->BaseCheck DIPEA DIPEA/TEA (High Racemization Risk) BaseCheck->DIPEA Collidine Switch to Collidine (TMP) (Reduces Epimerization) DIPEA->Collidine

Figure 1: Diagnostic Logic for N-Methyl Coupling Failures. Blue nodes indicate decision points; Green nodes indicate solutions.

Part 2: Technical FAQs & Solutions

Category 1: Coupling Onto the N-Methyl Residue (The "Hard" Step)

Q1: I am using HBTU with double coupling, but the reaction is incomplete. Why is the standard protocol failing? A: Standard uronium reagents (HBTU/HCTU) generate an active ester (OBt/OCt) that is often not electrophilic enough to overcome the steric barrier of a secondary N-methyl amine. The N-methyl group creates a "conformation lock," shielding the nucleophilic nitrogen.

  • The Fix: Switch to HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU . The 7-aza nitrogen in the HOAt leaving group provides "anchimeric assistance" (neighboring group participation) via a hydrogen bond to the incoming amine, significantly accelerating the reaction rate [1].

Q2: When should I use the "Nuclear Option" (Bis-trichloromethyl carbonate / BTC)? A: If HATU/HOAt fails (typically after 2x 2hr couplings), you must switch to generating the Acid Chloride in situ using BTC (Triphosgene). Acid chlorides are smaller and far more reactive than active esters, allowing them to penetrate the steric shield of the N-methyl group.

  • Warning: This method requires strictly anhydrous conditions and generates phosgene equivalents.

Q3: How do I monitor the reaction? The Kaiser test is staying yellow. A: The Kaiser test (ninhydrin) relies on the formation of Ruhemann’s Purple, which requires a primary amine.[1] It will always be negative (yellow/orange) for N-methyl secondary amines, leading to false confidence.

  • The Fix: Use the Chloranil Test or p-Chloranil Test .

    • Positive (Uncoupled): Dark Blue/Green beads.

    • Negative (Coupled): Colorless/Yellow beads [2].[1]

Category 2: Side Reactions & DKP Formation

Q4: I observe a mass peak of [M-18] or a truncated sequence after the N-methyl residue. What happened? A: You likely formed a Diketopiperazine (DKP) . This occurs during the Fmoc-deprotection of the dipeptide-resin.[2]

  • Mechanism: When the Fmoc group is removed from the N-terminus of the second residue, the liberated amine can back-bite the C-terminal ester linkage to the resin.[3] The N-methyl group promotes the cis-amide conformation required for cyclization [3].[4]

  • Risk Factors: C-terminal Proline, Glycine, or N-Methyl amino acids.

  • The Fix:

    • Resin Choice: Use 2-Chlorotrityl Chloride (2-CTC) or Trityl resin. The immense steric bulk of the trityl linker prevents the back-biting attack.[3]

    • Optimized Deprotection: Use short, interrupted deprotection cycles (e.g., 2 x 3 min with 20% Piperidine) to minimize the time the free amine sits in a basic environment before the next coupling.

Q5: Is racemization a concern when coupling of an Fmoc-N-Me-AA? A: Yes. N-alkylated amino acids are highly prone to racemization during activation because the intermediate oxazolonium ion is stabilized, and the coupling rate is slow.

  • The Fix: Replace DIPEA with 2,4,6-Collidine (TMP) . Collidine is a weaker, more hindered base that is sufficient to neutralize the acid generated during activation but less likely to abstract the

    
    -proton, thereby reducing epimerization [4].
    

Part 3: Optimized Experimental Protocols

Protocol A: High-Efficiency Coupling with HATU/HOAt

Best for: Routine N-methyl couplings.

  • Reagents:

    • Fmoc-AA-OH (5.0 eq)

    • HATU (5.0 eq)

    • HOAt (5.0 eq) - Critical additive

    • DIPEA (10.0 eq)

    • Solvent: DMF (anhydrous)

  • Procedure:

    • Dissolve Amino Acid, HATU, and HOAt in DMF.

    • Add DIPEA immediately before adding to the resin.

    • Microwave Option: Heat to 75°C for 10 minutes (except for Cys/His).

    • Manual Option: Double couple: 2 x 2 hours at Room Temp.

Protocol B: The "BTC" Acid Chloride Method

Best for: Extremely difficult couplings where HATU fails.

Safety: Perform in a fume hood. BTC generates phosgene.

  • Reagents:

    • Fmoc-AA-OH (5.0 eq)

    • BTC (Bis(trichloromethyl)carbonate) (1.65 eq)

    • 2,4,6-Collidine (14.0 eq)

    • Solvent: THF (Tetrahydrofuran) or DCM (anhydrous)

  • Procedure:

    • Dissolve Fmoc-AA-OH and BTC in dry THF under Argon/Nitrogen.

    • Add Collidine dropwise. A white precipitate (collidinium hydrochloride) will form.

    • Stir for 1-2 minutes to ensure Acid Chloride formation.

    • Add the suspension directly to the resin (pre-swelled in THF/DCM).

    • React for 1 hour.

    • Wash resin with DCM (x3) then DMF (x3).[5]

Part 4: Comparative Data

Table 1: Coupling Efficiency on Hindered Secondary Amines Data synthesized from comparative studies on N-Me-Ala coupling [5].

Coupling ReagentBaseSolventYield (1 hr)Racemization RiskNotes
HBTU / HOBt DIPEADMF< 40%LowIneffective for N-Me
PyBOP DIPEADMF65%ModerateBetter than HBTU
HATU / HOAt DIPEADMF> 95% LowGold Standard
COMU DIPEADMF> 95% LowSafer alternative to HATU
BTC (Acid Cl) CollidineTHF~ 99% ModerateUse for "impossible" couplings

Part 5: References

Sources

Technical Support Center: UV Monitoring of Fmoc-N-Methylamine Deprotection

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have structured this Technical Support Center to address one of the most notoriously difficult steps in Solid-Phase Peptide Synthesis (SPPS): the deprotection of N-methylated amino acids. This guide provides a self-validating framework, combining mechanistic causality with precise spectrophotometric troubleshooting to ensure high-fidelity peptide assembly.

Mechanistic Insight: The Causality of Steric Hindrance

Fmoc removal is driven by a base-catalyzed


-elimination (E1cB) mechanism[1].1[1]. DBF is highly reactive and is immediately scavenged by piperidine to form a stable DBF-piperidine adduct, which2[2].

When synthesizing peptides containing N-methyl amino acids (Fmoc-N-methylamines), the N-methyl group introduces severe steric hindrance around the


-amine. This bulk restricts the approach of the secondary amine base, drastically reducing the E1cB reaction rate. Consequently, standard deprotection times often lead to incomplete Fmoc removal, resulting in truncated or deletion sequences[2]. UV monitoring provides a real-time, self-validating feedback loop to ensure 100% deprotection before proceeding to the next coupling step[3].

Quantitative Data: UV-Vis Parameters

To accurately quantify Fmoc removal, the spectrophotometric parameters must be strictly controlled.

ParameterRecommended ValueMechanistic Rationale
Primary Wavelength 301 nm2[2].
Alternative Wavelength 289 nm4[4].
Extinction Coefficient (

)
~7800 L·mol⁻¹·cm⁻¹2[2].
Extinction Coefficient (

)
~5800 L·mol⁻¹·cm⁻¹4[4].
Standard Base Cocktail 20% Piperidine in DMF3[3].

Standard Operating Procedure (SOP): Self-Validating UV Monitoring

This protocol establishes a closed-loop validation system, ensuring that sterically hindered N-methylamines are fully deprotected.

Step 1: Blank Calibration 1[1]. Prepare a fresh blank solution of 20% (v/v) piperidine in DMF. Zero the UV-Vis spectrophotometer at 301 nm using a 1.0 cm pathlength quartz cuvette[2].

Step 2: Primary Deprotection Add the 20% piperidine/DMF deprotection cocktail to the resin-bound Fmoc-N-methylamine. Agitate the mixture for an initial 5 minutes[1]. Drain the solution into a collection vessel.

Step 3: Spectrophotometric Quantification Take a precise aliquot (e.g., 50 µL) of the collected deprotection solution and dilute it into a known volume (e.g., 5.00 mL) of the blank solution. This ensures the absorbance falls within the linear range of 0.10–1.0 AU[2]. Measure the absorbance at 301 nm (


).
Calculate the concentration (

) of the DBF-piperidine adduct using the Beer-Lambert law:

(Where

L·mol⁻¹·cm⁻¹ and

cm)[2].

Step 4: Self-Validation & Iteration Multiply the calculated concentration by the dilution factor and total solvent volume to determine the total millimoles of Fmoc removed. Compare this to the theoretical resin loading. Because N-methylamines are sterically hindered, a single treatment is rarely sufficient. Add a fresh aliquot of the deprotection solution and agitate for an additional 10-15 minutes[1]. Repeat the UV measurement. The system is self-validating: continue sequential deprotections until the UV reading of the wash drops to the baseline, mathematically confirming 100% Fmoc removal.

Troubleshooting Workflow

UV_Monitoring_Workflow Start Start UV Monitoring (301 nm) Check Check Absorbance Plateau Start->Check Decision Signal Plateau Reached < 10 min? Check->Decision Proceed Proceed to Wash & Next Coupling Decision->Proceed Yes Incomplete Incomplete Deprotection Decision->Incomplete No Intervention Extend Time or Add 1-2% DBU Incomplete->Intervention DKP Monitor for DKP Side-Reaction Intervention->DKP DKP->Check

Workflow for UV monitoring and troubleshooting of Fmoc-N-methylamine deprotection.

Troubleshooting Guides & FAQs

Q1: The UV absorbance at 301 nm plateaus at a value corresponding to only 70-80% of the theoretical loading. What is causing this incomplete deprotection? A1: Fmoc-N-methylamines suffer from severe steric hindrance, which drastically reduces the rate of the E1cB elimination. Standard 20% piperidine may be insufficient. Solution:1[1]. Extend the deprotection time (e.g., two treatments of 15 minutes). If the issue persists, switch to a stronger base cocktail, such as 20% piperidine with 1-2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in DMF.

Q2: I am observing a sudden drop in the total expected UV absorbance during the deprotection of the amino acid immediately following the N-methylated residue. Why? A2: This is a classic symptom of Diketopiperazine (DKP) formation. When the Fmoc group is removed from the amino acid coupled to the N-methylated residue, the resulting free amine can attack the ester bond linking the peptide to the resin (or the previous amide bond), cleaving the dipeptide off the resin as a cyclic DKP. N-alkyl amino acids strongly favor the cis-amide conformation required for this intramolecular cyclization. Solution: Minimize the deprotection time for the residue following the N-methylamine. Alternatively, use a highly reactive coupling reagent for the next step to trap the free amine immediately, or use a sterically hindered resin (like 2-Chlorotrityl chloride) to prevent C-terminal DKP cyclization.

Q3: My UV baseline is drifting, and the blank readings are inconsistent. How can I ensure accurate quantification? A3: Baseline drift at 301 nm is almost always caused by degradation of the DMF solvent. 1[1]. DMF slowly hydrolyzes over time to form dimethylamine and formic acid, which interfere with the readings. Solution: Always use fresh, peptide-synthesis grade, amine-free DMF. Prepare the 20% piperidine/DMF cocktail fresh daily and always use a fresh blank for spectrophotometric measurements[1].

Q4: Can I use 289 nm instead of 301 nm for monitoring? A4: Yes.2[2]. This is highly recommended if your 301 nm signal is saturating the detector (Absorbance > 1.0 AU) and you cannot easily dilute the sample, which is a common issue in automated continuous-flow synthesizers. Note that you must use the correct extinction coefficient (


 L·mol⁻¹·cm⁻¹) for your calculations[4].

References

  • BenchChem. "Application Note & Protocol: Monitoring Fmoc Removal in Solid-Phase Peptide Synthesis".
  • Peptide Chemistry. "Fmoc Deprotection Monitoring: UV–Vis & Color Approaches".
  • PMC/NIH. "Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine".
  • Biovera Research. "Solid-Phase Peptide Synthesis Methods: Complete Guide".

Sources

solving aggregation issues in N-methyl peptide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-Methyl Peptide Synthesis. This hub is designed for researchers, scientists, and drug development professionals facing the dual challenges of steric hindrance and on-resin aggregation during the solid-phase peptide synthesis (SPPS) of N-methylated sequences.

Below, you will find mechanistic explanations, troubleshooting FAQs, quantitative selection guides, and field-proven Standard Operating Procedures (SOPs) to rescue failing syntheses.

Part 1: The Mechanistic Root of the Problem (FAQ)

Q: Why do N-methylated sequences consistently fail or stall during standard Fmoc-SPPS? A: The failure of N-methylated peptide synthesis is driven by two competing phenomena: Steric Hindrance and Aggregation . When an N-methyl group replaces a primary amine, it creates a secondary amine. This drastically reduces the nucleophilicity of the nitrogen and introduces severe steric bulk, blocking the approach of incoming activated amino acids[1]. Simultaneously, sequences that are highly hydrophobic (common in N-methylated therapeutics like amyloid-beta inhibitors) tend to form inter-chain hydrogen bonds. This leads to the formation of rigid


-sheet-like structures on the resin, causing the polymer matrix to collapse, shrink, and physically hide the reactive N-terminal sites from the solvent[2].

Q: Why does my Kaiser test show a negative (yellow) result even when my mass spectrometry shows incomplete coupling? A: The standard Kaiser (ninhydrin) test relies on a reaction with primary amines to produce the characteristic Ruhemann's purple complex. N-methylated (secondary) amines cannot complete this reaction cascade, leading to false-negative results that trick synthesizers into proceeding to the next cycle[1]. You must switch your monitoring protocol to the Bromophenol Blue test or the Chloranil test , which reliably detect secondary amines.

Q: Standard coupling reagents (HBTU/DIC) are failing to couple onto my N-methyl residue. What is the chemical alternative? A: Standard uronium/aminium reagents (like HBTU or HATU) activate the carboxylic acid to form benzotriazolyl esters (OBt or OAt). These ester intermediates are simply too bulky to efficiently attack a sterically hindered secondary amine. To overcome this, you must switch to halogenophosphonium salts like PyBroP or PyCloP . These reagents bypass the bulky ester intermediate entirely, activating the carboxylic acid into a highly reactive oxazolone or symmetrical anhydride that is rapidly aminolyzed by the N-methyl group[3].

Q: What are Dmb and Hmb, and how do they proactively prevent aggregation? A: 2,4-dimethoxybenzyl (Dmb) and 2-hydroxy-4-methoxybenzyl (Hmb) are backbone-protecting groups. By temporarily replacing the amide proton during synthesis, they eliminate the hydrogen-bond donor capacity of the peptide backbone, physically preventing the inter-chain hydrogen bonding that causes


-sheet aggregation[4][5].

Part 2: Visual Workflows & Decision Trees

To systematically diagnose and resolve your synthesis issues, follow this troubleshooting decision tree.

G Start Incomplete Coupling Detected CheckNMe Is the target amine N-methylated? Start->CheckNMe NMeYes Steric Hindrance Issue CheckNMe->NMeYes Yes NMeNo Check for Aggregation CheckNMe->NMeNo No SolNMe Switch to PyBroP/HATU Extend Time & Temp NMeYes->SolNMe AggCheck Resin shrinking? False-negative Kaiser? NMeNo->AggCheck AggYes On-Resin Aggregation (β-sheet formation) AggCheck->AggYes Yes SolAgg1 Solvent Optimization: Use 'Magic Mixture' or LiCl AggYes->SolAgg1 SolAgg2 Structural Disruption: Incorporate Dmb/Hmb AggYes->SolAgg2

Caption: Decision tree for troubleshooting incomplete coupling and aggregation in SPPS.

When utilizing Hmb backbone protection for highly hindered junctions, the reaction relies on a specific chemical rearrangement to bypass steric bulk. The mechanism is mapped below:

Mechanism Step1 Hmb-Protected Secondary Amine Step3 O-Acylation (Capture at Phenolic OH) Step1->Step3 Step2 Incoming Activated Amino Acid Step2->Step3 Step4 Intramolecular O-to-N Acyl Shift Step3->Step4 Rapid Rearrangement Step5 Stable Amide Bond Formed Step4->Step5 Overcomes Steric Bulk

Caption: Mechanism of Hmb backbone protection utilizing an O-to-N intramolecular acyl shift.

Part 3: Quantitative Data & Selection Guides

Selecting the correct reagents and solvent systems is critical for overcoming the thermodynamic barriers of N-methyl couplings. Use the tables below to optimize your synthesis parameters.

Table 1: Coupling Reagent Selection Guide for N-Methylated Amines

Coupling ReagentActivation IntermediateEfficiency on Sec-AminesEpimerization RiskRecommended Use Case
HBTU / DIC OBt Ester / O-AcylisoureaVery LowLowStandard primary amine couplings. Do not use for N-Me.
HATU OAt EsterModerate to HighLowMildly hindered sequences; coupling onto short N-Me chains[1].
PyBroP Oxazolone / AnhydrideVery HighModerateHighly hindered N-Me to N-Me couplings;

-methyl amino acids[3][6].
PyCloP Oxazolone / AnhydrideVery HighModerateCost-effective alternative to PyBroP with similar kinetics[3].

Table 2: Solvent Systems for Disrupting On-Resin Aggregation

Solvent SystemCompositionMechanism of ActionBest Applied When...
Standard DMF 100% N,N-DimethylformamideStandard solvationRoutine synthesis of hydrophilic peptides.
Chaotropic Wash 0.8 M LiCl or KSCN in DMFDisrupts hydrogen bonding networksResin visibly shrinks; pre-wash before difficult couplings[7].
"Magic Mixture" DCM/DMF/NMP (1:1:1) + 1% Triton X-100 + 2 M Ethylene CarbonateMaximizes polymer swelling and disrupts hydrophobic interactionsSevere aggregation; synthesis of long, hydrophobic sequences[8].

Part 4: Standard Operating Procedures (SOPs)

The following protocols are self-validating systems designed to rescue failing syntheses.

SOP 1: Coupling onto an N-Methyl Amino Acid using PyBroP

Causality: PyBroP requires a specific order of addition and temperature control to prevent the highly reactive oxazolone intermediate from degrading or causing excessive epimerization before aminolysis can occur[6].

Materials: Fmoc-Amino Acid, PyBroP, DIPEA, DCM, Bromophenol Blue test solutions. Procedure:

  • Deprotection: Remove the Fmoc protecting group from the resin-bound N-methyl amino acid using 20% piperidine in DMF. Wash thoroughly with DMF (5x) and DCM (3x).

  • Resin Preparation: Suspend the resin in minimal DCM (approx. 10 mL per gram of resin) to maximize local reagent concentration[6].

  • Activation: Dissolve 2.0 equivalents (based on resin substitution) of the incoming Fmoc-protected amino acid in a minimal volume of DCM (or DMF if insoluble in DCM). Add this solution to the resin[6].

  • Coupling: Add 2.0 equivalents of PyBroP to the reaction vessel. Immediately cool the mixture to 0 °C using an ice bath[6].

  • Base Addition: Add 6.0 equivalents of Diisopropylethylamine (DIPEA). Mix vigorously for 1 minute at 0 °C, then remove the ice bath and allow the reaction to proceed for 1 to 2 hours at room temperature[6].

  • Validation: Filter and wash the resin with DCM. Perform a Bromophenol Blue test (Dissolve 250 mg bromophenol blue in 50 mL DMF; add 2 mL to a resin sample). A yellow/green bead indicates successful coupling; blue indicates remaining secondary amines requiring a double coupling[1].

SOP 2: The "Magic Mixture" & Chaotropic Wash Protocol

Causality: When aggregation occurs, the peptide chains fold inward, excluding standard solvents. Chaotropic salts (LiCl) strip the hydrogen bonds, while the "Magic Mixture" forces the polystyrene/PEG resin matrix to swell to its absolute maximum, exposing the reactive sites.

Materials: 0.8 M LiCl in DMF, Dichloromethane (DCM), N-Methyl-2-pyrrolidone (NMP), Triton X-100, Ethylene Carbonate. Procedure:

  • Diagnosis: If the resin volume has visibly decreased or the UV deprotection peak broadens significantly, proceed to the chaotropic wash.

  • Chaotropic Disruption: Following Fmoc deprotection, wash the peptide-resin twice with a solution of 0.8 M LiCl in DMF (5 minutes per wash).

  • Clearance: Wash the resin thoroughly with standard DMF (3x) to remove excess salts that might interfere with coupling kinetics.

  • Magic Mixture Preparation: Prepare the solvent system: DCM/DMF/NMP in a 1:1:1 volumetric ratio. Add 1% (v/v) Triton X-100 and dissolve 2 M Ethylene Carbonate into the mixture[8].

  • Coupling: Dissolve your amino acid and coupling reagent (e.g., HATU) directly into the Magic Mixture. Add to the resin and couple at an elevated temperature (55 °C) for 1 hour.

  • Validation: Wash with DMF and perform the appropriate colorimetric test (Kaiser for primary amines, Chloranil for secondary amines).

References

  • AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at:[Link]

  • AAPPTec. Solid Phase Peptide Synthesis With N-Methyl Amino Acids (Technical Support Information Bulletin 1177). Available at:[Link]

  • AAPPTec. Technical Support Information Bulletin 1102: Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBrOP). Available at: [Link]

  • Coste, J., Frérot, E., & Jouin, P. (1994). Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts: mechanism and fields of application. Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. Overview of Solid Phase Synthesis of Difficult Peptide Sequences. Available at:[Link]

  • PolyPeptide Group / University of Melbourne. (2026). Enhance Peptide Manufacturing Using Backbone N Protecting Groups. YouTube. Available at: [Link]

Sources

Validation & Comparative

HPLC purity analysis standards for Fmoc-N-methylamine

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Rotamer Trap: A Comparative Guide to HPLC Purity Analysis of Fmoc-N-Methyl Amino Acids

Executive Summary: The "False Impurity" Paradox

For drug development professionals working with peptide therapeutics, Fmoc-N-methyl amino acids are high-value building blocks essential for improving metabolic stability and membrane permeability.[1] However, their analysis presents a unique "Rotamer Trap."

Unlike standard amino acids, N-methylated derivatives exhibit slow cis/trans isomerization around the tertiary carbamate bond at ambient temperature. On a standard HPLC chromatogram, this physical phenomenon manifests as peak broadening, shouldering, or distinct splitting—often leading to false failures where a 99% pure product is rejected as "impure" or "mixture."

This guide objectively compares the Standard Generic Protocol (Ambient C18) against the Optimized High-Temperature Protocol and Chiral Analysis , establishing a validated "Gold Standard" for certifying these critical reagents.

The Physics of Purity: Rotamers vs. Impurities

Before selecting a method, one must understand the causality of the signal.

  • The Mechanism: The bulky Fmoc group and the N-methyl group create steric hindrance. This raises the rotational energy barrier of the N-C(O) bond. At 25°C, the interconversion rate between cis and trans rotamers is slower than the HPLC timescale.

  • The Result: The detector "sees" two distinct species.

  • The Solution: Thermal energy. Heating the column increases the rotation rate. Once the rate exceeds the chromatographic timescale, the peaks coalesce into a single, sharp signal representing the true chemical purity.

Visualizing the Rotamer Equilibrium

Rotamer_Equilibrium cluster_0 Ambient Temp (25°C) cluster_1 Elevated Temp (60°C) Cis Cis-Rotamer (Species A) Trans Trans-Rotamer (Species B) Cis->Trans Slow Exchange (k < t_separation) Coalesced Coalesced Peak (Time-Averaged Species) Cis->Coalesced Heat Input Trans->Coalesced

Figure 1: Thermal coalescence of rotamers. At 25°C, slow exchange causes peak splitting. At 60°C, rapid exchange yields a single peak.

Comparative Analysis of Analytical Standards

We compared three methodologies to analyze a sample of Fmoc-N-Me-Val-OH (a notorious rotamer-former).

Table 1: Performance Comparison of HPLC Methodologies
FeatureMethod A: Generic (Ambient) Method B: Gold Standard (High-Temp) Method C: Chiral (Polysaccharide)
Primary Utility Routine screening (Non-N-Me)Chemical Purity (N-Methyls) Enantiomeric Purity (D-isomer)
Column C18 (5 µm)Core-Shell C18 (2.7 µm)Immobilized Amylose/Cellulose
Temperature 25°C60°C 25°C - 40°C
Peak Shape Broad, Split (Doublet)Sharp, Single Symmetrical Single (for L), Distinct (for D)
Resolution Poor (Rotamers interfere)High (Impurities resolved) High (Enantiomers resolved)
False Positive Risk High (Rotamers look like impurities)LowLow
Detection Limit StandardHigh (Sharper peaks = higher S/N)Standard

Detailed Experimental Protocols

Protocol A: The "Gold Standard" Chemical Purity (High-Temp)

Use this method to determine if the product is chemically pure (free of by-products like unmethylated precursors or Fmoc-cleaved amines).

1. Instrumentation:

  • HPLC with Column Oven capable of maintaining 60°C ± 1°C.

  • Detector: UV/Vis (PDA preferred) or ELSD (for non-chromophoric impurities).

2. Column Selection:

  • Type: Core-Shell C18 (e.g., Kinetex, Cortecs) or StableBond C18.

  • Dimensions: 4.6 x 100 mm, 2.7 µm particle size.

  • Why Core-Shell? Higher efficiency allows for shorter run times, minimizing thermal degradation risk.

3. Mobile Phase:

  • Solvent A: 0.1% TFA in Water (Milli-Q).

  • Solvent B: 0.1% TFA in Acetonitrile (HPLC Grade).

  • Note: TFA is preferred over Formic Acid here as the lower pH suppresses silanol interactions, improving peak shape for amines.

4. Gradient Profile (at 60°C):

  • Flow Rate: 1.5 mL/min.[2]

  • Injection: 5 µL (1 mg/mL sample in 50:50 A:B).

Time (min)% BEvent
0.030Equilibration
1.030Isocratic Hold
8.095Linear Gradient
10.095Wash
10.130Re-equilibration

5. Validation Step (Self-Check):

  • If a small shoulder persists at 60°C, increase temp to 65°C. If the shoulder ratio changes or disappears, it is a rotamer. If it remains constant and distinct, it is a chemical impurity (likely the unmethylated Fmoc-Amino Acid).

Protocol B: The "Hidden Impurity" Chiral Purity

Standard C18 cannot distinguish L-Fmoc-N-Me-Val from D-Fmoc-N-Me-Val. Use this method to ensure enantiomeric excess (ee > 99.8%).

1. Column Selection:

  • Type: Immobilized Polysaccharide (e.g., Chiralpak IA, IB, or IC).

  • Why Immobilized? Allows the use of "forbidden" solvents like DCM/THF if needed for solubility, though alcohols are standard.

2. Mobile Phase (Normal Phase Mode):

  • Composition: Hexane : Isopropanol : TFA (80 : 20 : 0.1).

  • Note: The TFA is critical to protonate the carboxylic acid and amine, preventing peak tailing.

3. Conditions:

  • Temperature: 25°C (Lower temperature often improves chiral selectivity).

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 254 nm (Fmoc absorption).

Workflow: Method Development Decision Tree

This logic ensures you do not waste time optimizing a method that is physically incapable of delivering accurate results.

Method_Decision_Tree Start Start: Fmoc-N-Me-AA Analysis Step1 Run Standard C18 @ 25°C Start->Step1 Check1 Peak Splitting Observed? Step1->Check1 Action1 Increase Temp to 60°C Check1->Action1 Yes (Likely Rotamer) Step2 Required: Check Chiral Purity Check1->Step2 No (Rare) Check2 Single Sharp Peak? Action1->Check2 ResultA Pass: Chemical Purity Confirmed Check2->ResultA Yes (Coalescence) ResultB Fail: True Chemical Impurity Check2->ResultB No (Impurity) ResultA->Step2 Action2 Run Chiral Column (N.P.) Step2->Action2

Figure 2: Decision tree for distinguishing rotamers from impurities and selecting the correct validation path.

Troubleshooting & Impurity Profiling

When "true" impurities are detected (Method B fails to coalesce them), they are likely one of the following. Use this table to identify them.

Impurity TypeRelative Retention (RRT) vs Main PeakOrigin
Unmethylated (Fmoc-AA-OH) 0.90 - 0.95 (Slightly earlier)Incomplete methylation during synthesis.
Fmoc-Cleaved (H-N-Me-AA) < 0.50 (Much earlier)Instability/Base exposure.
Beta-Alanine VariableRearrangement of Fmoc-OSu (if used).
Dibenzofulvene > 1.50 (Late eluting)Fmoc degradation product (highly UV active).

Expert Insight: The unmethylated impurity is the most difficult to separate because it is structurally identical except for a single methyl group. If 60°C C18 does not resolve it, switch to a Phenyl-Hexyl column , which offers alternative selectivity based on pi-pi interactions with the Fmoc ring.

References

  • Phenomenex. (2022). Enantioseparation of N-FMOC α-Amino Acids Using Chiral HPLC. Phenomenex Technical Notes. Link

  • Sigma-Aldrich (Merck). (2016). Chiral Amino Acid and Peptide Separations – The Next Generation. Chromatography Today. Link

  • Beilstein Institute. (2014). Chromatographically separable rotamers of an unhindered amide. Beilstein Journal of Organic Chemistry. Link

  • BenchChem. (2025). A Comparative Guide to HPLC Methods for Purity Assessment of Fmoc-Amino Acids. BenchChem Technical Resources. Link

  • National Institutes of Health (NIH). (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin. PubMed Central. Link

Sources

High-Sensitivity Amine Profiling: A Comparative Guide to Fmoc-NHMe Mass Spectrometry Fragmentation and Alternative Derivatization Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Analyzing low-molecular-weight aliphatic amines like methylamine (NHMe) via liquid chromatography-tandem mass spectrometry (LC-MS/MS) presents significant analytical hurdles. Underivatized methylamine suffers from poor chromatographic retention on reversed-phase columns and low ionization efficiency due to its high volatility and low molecular weight (31.06 Da).

To overcome these limitations, chemical derivatization is mandatory. 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) is a premier reagent that reacts with amines to form highly hydrophobic, easily ionizable carbamates. As a Senior Application Scientist, I have designed this guide to objectively compare Fmoc derivatization against alternative methodologies, ground the experimental choices in chemical causality, and provide a self-validating protocol centered on the specific MS/MS fragmentation pattern of Fmoc-methylamine (Fmoc-NHMe).

Mechanistic Insight: The Fragmentation Pattern of Fmoc-NHMe

To leverage Fmoc derivatization effectively in targeted metabolomics or drug development, one must understand the causality behind its collision-induced dissociation (CID) pathways. Fmoc-Cl reacts with methylamine to form a stable carbamate, Fmoc-NHMe (Exact Mass: 253.11 Da). In positive electrospray ionization (ESI+), this yields a robust protonated precursor ion


 at m/z 254.1.

Upon CID in a triple quadrupole mass spectrometer, Fmoc-NHMe exhibits a highly reproducible, structurally informative fragmentation pattern driven by the stability of the fluorenyl ring system:

  • The Universal Reporter Ion (m/z 179.1): The dominant fragmentation pathway is the heterolytic cleavage of the C-O bond within the Fmoc group. This yields the highly conjugated, stable dibenzofulvene carbocation (

    
    ) at m/z 179.1. Because this ion is derived entirely from the Fmoc tag, it serves as a universal reporter ion for all Fmoc-derivatized amines, making it ideal for Precursor Ion Scans (PIS) in complex matrices.
    
  • The Amine-Specific Neutral Loss Pathway: A secondary, highly diagnostic pathway involves the neutral loss of dibenzofulvene (178 Da), producing a carbamic acid intermediate at m/z 76.1 (

    
    ). Subsequent decarboxylation (loss of 
    
    
    
    , 44 Da) yields the protonated intact methylamine fragment at m/z 32.1 (
    
    
    ).

G P Precursor Ion [Fmoc-NHMe + H]+ m/z 254.1 F1 Dibenzofulvene Ion [C14H11]+ m/z 179.1 (Base Peak) P->F1 Cleavage of C-O bond (- 75 Da) F2 Neutral Loss [HOOC-NHMe + H]+ m/z 76.1 P->F2 Loss of Dibenzofulvene (- 178 Da) F3 Methylamine Fragment [CH6N]+ m/z 32.1 F2->F3 Loss of CO2 (- 44 Da)

Figure 1: CID fragmentation pathways of Fmoc-NHMe yielding m/z 179.1 and 32.1.

Comparative Performance: Fmoc-Cl vs. Alternative Derivatization Agents

Selecting the optimal derivatization agent requires balancing reaction kinetics, MS/MS specificity, and chromatographic behavior. The table below synthesizes performance data comparing Fmoc-Cl against Dansyl-Cl, OPA, and DEEMM .

Analytical FeatureFmoc-ClDansyl-ClOPA (o-Phthalaldehyde)DEEMM
Target Amine Compatibility Primary & SecondaryPrimary & SecondaryPrimary ONLYPrimary & Secondary
Reaction Kinetics 5–15 min at 25°C (Fast)30–60 min at 60°C (Slow)1–5 min at 25°C (Very Fast)30 min at 25°C
Primary MS/MS Reporter Ion m/z 179.1 (Strong)m/z 170.0 (Strong)Variable (Analyte dependent)Neutral loss of 46 Da
ESI+ Ionization Efficiency High (Hydrophobic tag)Very HighModerateHigh
Derivative Stability (Acidic LC) Excellent (>24 hours)ExcellentPoor (Degrades rapidly)Good
Causality in Reagent Selection:
  • Why choose Fmoc over OPA for comprehensive profiling? OPA requires a primary amine and a thiol co-reagent to form an isoindole derivative. While methylamine is a primary amine, any secondary amines in your sample (e.g., dimethylamine, proline) will remain invisible to OPA. Fmoc-Cl reacts universally with both, preventing blind spots in your data .

  • Why choose Fmoc over Dansyl-Cl? Dansyl-Cl provides exceptional ionization, but its reaction kinetics are sluggish, often requiring elevated temperatures that can degrade heat-labile metabolites. Fmoc derivatization is rapid at room temperature, preserving sample integrity while still offering the highly specific m/z 179.1 reporter ion for confident quantification .

Experimental Methodology: Self-Validating Protocol for Fmoc-NHMe Analysis

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It includes a critical chemical quenching step to prevent excess Fmoc-Cl from hydrolyzing into Fmoc-OH—a highly retained byproduct that causes severe ion suppression in the MS source.

Workflow S1 1. Extraction Precipitate Proteins S2 2. Derivatization Fmoc-Cl (pH 8.5) S1->S2 S3 3. Quenching Add Hydroxylamine S2->S3 S4 4. LC-MS/MS MRM: 254.1 -> 179.1 S3->S4

Figure 2: Self-validating workflow for Fmoc derivatization and LC-MS/MS analysis.

Step-by-Step Workflow:
  • Sample Preparation: Extract methylamine from the biological matrix using a cold methanol/water (80:20, v/v) solution. Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

  • Buffering: Transfer 50 µL of the cleared supernatant to an autosampler vial. Add 50 µL of 100 mM borate buffer (pH 8.5).

    • Causality: Fmoc-Cl reacts via nucleophilic acyl substitution. Maintaining a basic pH ensures the amine group remains deprotonated and highly nucleophilic.

  • Derivatization: Add 50 µL of 2 mM Fmoc-Cl (prepared fresh in anhydrous acetonitrile). Vortex immediately and incubate at room temperature for 10 minutes.

  • Quenching (Critical Step): Add 10 µL of 100 mM hydroxylamine (or glycine).

    • Causality: Unreacted Fmoc-Cl will slowly react with aqueous mobile phases to form Fmoc-OH. Hydroxylamine rapidly consumes unreacted Fmoc-Cl, forming a highly polar derivative that safely elutes in the chromatographic void volume, preserving your analytical window and column lifespan.

  • LC-MS/MS Analysis:

    • Column: C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile.

    • MRM Transitions for Fmoc-NHMe: Precursor m/z 254.1

      
       Product m/z 179.1 (Quantifier, Collision Energy: 25V) and m/z 32.1 (Qualifier, Collision Energy: 35V).
      
System Validation & Troubleshooting

As a built-in quality control check, monitor the MRM transition for Fmoc-OH (m/z 241.1


 179.1).
  • Self-Validation Check: If the m/z 254.1 signal for Fmoc-NHMe is absent, but a massive peak at m/z 241.1 is observed, your Fmoc-Cl reagent hydrolyzed prior to the reaction. This confirms reagent failure rather than an absence of amines in the sample. Always ensure Fmoc-Cl is prepared in strictly anhydrous acetonitrile and stored at -20°C.

References

  • Title: Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry Source: Journal of Chromatography A (PubMed) URL: [Link]

  • Title: Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. Introducing a novel phosphazene-based derivatization reagent Source: Journal of Chromatography B (PubMed) URL: [Link]

Comparison Guide: Fmoc vs. Boc Protecting Groups for Methylamine

[1]

Executive Summary: The Strategic Choice

Methylamine (

11

The choice between Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butoxycarbonyl) protection is not merely a matter of preference but a strategic decision dictated by the orthogonality required for your downstream synthesis.

  • Choose Fmoc-Methylamine when your synthesis requires acid stability (e.g., retaining acid-labile side chains) and you need a solid, UV-active intermediate for easy handling and HPLC monitoring.[1]

  • Choose Boc-Methylamine when your synthesis requires base stability (e.g., harsh basic alkylation conditions) and you prioritize atom economy or are working in a system where the final deprotection can be done with acid (TFA/HCl).[1]

Chemical Profile & Physical Properties[2][3][4][5][6][7][8][9]

The physical state of the protected methylamine is a critical factor for ease of handling. Methylamine gas is difficult to dispense accurately; protecting it converts it into a stable liquid or solid.

FeatureFmoc-Methylamine Boc-Methylamine
IUPAC Name 9H-fluoren-9-ylmethyl methylcarbamatetert-butyl methylcarbamate
CAS Number Not widely listed; synthesized in situ16066-84-5
Molecular Weight ~253.3 g/mol 131.17 g/mol
Physical State Crystalline Solid (White/Off-white)Oil / Low-melting Solid
Melting Point Typically >100°C (Fmoc confers crystallinity)~105-108°C (Carbamate), often oil as crude
Solubility Soluble in organic solvents (DCM, DMF, EtOAc).[1] Insoluble in water.[2]Soluble in organic solvents. Slightly soluble in water.
UV Activity High (Strong absorption ~265 nm, 301 nm)None (Requires Ninhydrin/stain for TLC)
Atom Economy Poor (Protecting group is ~88% of mass)Moderate (Protecting group is ~76% of mass)

Orthogonality & Stability Mechanisms[11]

The core differentiator is the deprotection mechanism. This orthogonality allows for the "mix-and-match" strategies essential for complex synthesis (e.g., SPPS).

Stability Profile
ConditionFmoc-Methylamine Boc-Methylamine
Acid (TFA, HCl) Stable (Compatible with acid-labile groups like tBu, Trt)Labile (Deprotects rapidly to form methylamine salt)
Base (Piperidine, DBU) Labile (Deprotects via

-elimination)
Stable (Compatible with basic alkylation)
Hydrogenation (

)
Stable (Generally)Stable
Nucleophiles Unstable to primary/secondary aminesStable
Deprotection Mechanisms (Visualized)

Deprotectioncluster_0Fmoc Deprotection (Base Labile)cluster_1Boc Deprotection (Acid Labile)Fmoc_SMFmoc-MethylamineIntermediateDibenzofulvene(Byproduct)Fmoc_SM->IntermediateProduct_FmocMethylamine(Free Base)Fmoc_SM->Product_Fmoc Beta-EliminationBase20% Piperidine(Base)Boc_SMBoc-MethylamineByproduct_BocIsobutene + CO2(Gas)Boc_SM->Byproduct_BocProduct_BocMethylamine(Salt)Boc_SM->Product_Boc AcidolysisAcidTFA / HCl(Acid)

Caption: Comparative deprotection pathways. Fmoc relies on base-catalyzed beta-elimination yielding a non-volatile byproduct (dibenzofulvene), while Boc relies on acidolysis yielding volatile byproducts (isobutene/CO2).[1]

Experimental Protocols

Safety Note: Methylamine is a toxic, flammable gas.[3] Always handle its salts (HCl) or solutions in a fume hood. The protocols below utilize Methylamine Hydrochloride as the safer, solid starting material.

Protocol A: Synthesis of N-Boc-Methylamine

Best for: Large scale synthesis, high atom economy, liquid handling.[1]

Reagents:

  • Methylamine Hydrochloride (

    
    )[1]
    
  • Di-tert-butyl dicarbonate (

    
    )[1][4][5]
    
  • Triethylamine (

    
    ) or NaOH[1]
    
  • Dichloromethane (DCM) or THF/Water[1]

Procedure:

  • Dissolution: Dissolve Methylamine HCl (10 mmol, 0.675 g) in a mixture of THF/Water (1:1, 20 mL).

  • Basification: Add Triethylamine (22 mmol, 3.0 mL) or NaOH (2.2 equiv) to liberate the free amine. Note: Solution may smell fishy (methylamine gas).[1]

  • Protection: Cool to 0°C. Add

    
     (11 mmol, 2.4 g) dropwise dissolved in minimal THF.
    
  • Reaction: Warm to Room Temperature (RT) and stir for 4-12 hours. Monitor by TLC (stain with Ninhydrin; Boc is UV inactive).

  • Workup: Evaporate THF. Extract aqueous layer with DCM (3x). Wash organics with 1M HCl (to remove unreacted amine), then Brine. Dry over

    
    .[5]
    
  • Purification: Concentrate in vacuo. The product is typically a colorless oil or low-melting solid.

    • Yield: Typically 85-95%.

Protocol B: Synthesis of N-Fmoc-Methylamine

Best for: Solid phase synthesis, UV tracking, acid-sensitive downstream steps.[1]

Reagents:

  • Methylamine Hydrochloride (

    
    )[1]
    
  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) Preferred over Fmoc-Cl for fewer side reactions.[1]

  • DIPEA (Diisopropylethylamine) or

    
    [1]
    
  • Acetonitrile (ACN) / Water[1][5]

Procedure:

  • Preparation: Suspend Methylamine HCl (10 mmol, 0.675 g) in ACN/Water (1:1, 30 mL).

  • Basification: Add

    
     (25 mmol, 2.1 g) or DIPEA (2.2 equiv). Stir for 10 min.
    
  • Protection: Add Fmoc-OSu (10 mmol, 3.37 g) slowly as a solid or solution in ACN.

  • Reaction: Stir at RT for 2-4 hours. Observation: A white precipitate often forms.

  • Monitoring: Check via HPLC or TLC (UV active).

  • Workup: Acidify carefully to pH 3-4 with 1M HCl to precipitate the product fully (if soluble) or extract with Ethyl Acetate. Wash organics with Brine.[5]

  • Purification: Recrystallize from Ethanol/Hexane or EtOAc/Hexane.

    • Result: White crystalline solid.[6]

    • Yield: Typically 80-90%.

Decision Matrix: Which to Choose?

Use the following logic flow to determine the optimal protecting group for your specific application.

DecisionMatrixStartStart: Select Methylamine ProtectionQ1Is the final product acid-sensitive?Start->Q1Q2Is the final product base-sensitive?Q1->Q2NoFmocChoose Fmoc-MethylamineQ1->FmocYes (e.g., tBu side chains)Q3Do you need UV tracking (HPLC)?Q2->Q3NoBocChoose Boc-MethylamineQ2->BocYes (e.g., esters)Q3->FmocYes (Critical)Q3->BocNo (Standard)

Caption: Decision tree for selecting Fmoc vs. Boc based on sensitivity and analytical needs.

Summary Comparison Table
CriterionFmoc Strategy Boc Strategy
Cost Higher (Reagent cost)Lower
Atom Economy Low (Large protecting group)High (Small protecting group)
Purification Easy (Crystallization)Distillation / Column (Oil)
Safety Safer (Solid handling)Moderate (Oil/Low melt solid)
Scalability Good (Solid handling)Excellent (Industrial standard)

References

  • Carpino, L. A., & Han, G. Y. (1970). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. The Journal of Organic Chemistry, 37(22), 3404–3409.[1] Link[1]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link[1]

  • Greene, T. W., & Wuts, P. G. M. (1999).[7] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Standard Reference for protocols).

  • Sigma-Aldrich. (n.d.). Methylamine hydrochloride Safety Data Sheet. Retrieved March 4, 2026. Link

  • ChemicalBook. (2025). TERT-BUTYL-N-METHYLCARBAMATE (CAS 16066-84-5) Properties. Link

Stability Comparison Guide: Fmoc-NHMe vs. Cbz-NHMe

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the context of peptide synthesis and medicinal chemistry, Fmoc-NHMe (Fluorenylmethyloxycarbonyl-methylamide) and Cbz-NHMe (Carboxybenzyl-methylamide) represent two distinct classes of carbamate-protected amines. Their stability profiles are orthogonal , meaning they require opposing conditions for cleavage.[1][2]

  • Fmoc-NHMe is base-labile (cleaved by piperidine) and acid-stable (stable in TFA). It is the gold standard for Solid-Phase Peptide Synthesis (SPPS) but carries a specific risk of diketopiperazine (DKP) formation in

    
    -methylated derivatives.
    
  • Cbz-NHMe is acid-labile (strong acids like HBr/HF) and hydrogenolysis-labile (H₂/Pd), but base-stable . It is preferred for solution-phase synthesis or when base-sensitive moieties are present.

Critical Expert Insight: While both groups are stable carbamates, the presence of the


-methyl group ("NHMe" or 

-methyl amino acid) significantly increases the risk of Diketopiperazine (DKP) formation for the Fmoc derivative during deprotection steps. This guide details the stability metrics, cleavage mechanisms, and specific risks associated with these

-methylated models.

Part 1: Chemical Identity & Properties[2][3]

Structural Comparison

The stability difference is dictated by the electron-withdrawing nature and steric bulk of the protecting groups.

Structures Fmoc Fmoc-NHMe (Base Labile) Fluorene Fluorenyl Ring (Stabilizes anion for E1cb) Fmoc->Fluorene Contains Cbz Cbz-NHMe (H2 / Strong Acid Labile) Benzyl Benzyl Ring (Susceptible to Pd-catalyzed reduction) Cbz->Benzyl Contains

Figure 1: Structural basis for stability differences between Fmoc and Cbz groups.

Physicochemical Properties
PropertyFmoc-NHMeCbz-NHMe
Molecular Weight Higher (Bulky Fluorene)Lower (Benzyl)
Solubility (Organic) High (DMF, DMSO, DCM)High (MeOH, EtOAc, DCM)
Solubility (Aqueous) Very Low (Hydrophobic)Low
UV Absorbance Strong (

nm)
Weak (Benzene ring only)
Aggregation Tendency High (Due to aromatic stacking)Moderate

Part 2: Stability Matrix & Cleavage Mechanisms

This section details the orthogonality of the two groups. The data below represents standard kinetic behaviors for these carbamate linkages.

Comparative Stability Data
Reagent / ConditionFmoc-NHMe StabilityCbz-NHMe Stability
20% Piperidine / DMF Labile (

sec)
Stable (Indefinite)
50% TFA / DCM Stable (Indefinite)Stable (Slow cleavage possible over days)
HBr / Acetic Acid Stable Labile (Rapid cleavage)
HF (anhydrous) Stable Labile
H₂ / Pd-C (Hydrogenolysis) Stable (Generally)*Labile (Rapid cleavage)
Thermal (120°C, DMSO) Labile (Thermal cleavage observed)Stable

*Note: While Fmoc is generally stable to hydrogenation, prolonged exposure or specific solvents can lead to slow cleavage or reduction of the fluorene ring.

Mechanism of Cleavage[4]
1. Fmoc Cleavage (Base-Induced E1cb)

The fluorenyl ring contains an acidic proton at the 9-position. A base (like piperidine) abstracts this proton, leading to


-elimination.
  • Mechanism: E1cb (Elimination Unimolecular conjugate base).

  • Byproducts: Dibenzofulvene (DBF) + CO₂ + Free Amine.

  • Scavenging: The DBF must be scavenged (usually by excess piperidine) to prevent it from re-alkylating the amine.[3]

2. Cbz Cleavage (Hydrogenolysis or Acidolysis)[1][2][4]
  • Hydrogenolysis: Palladium catalyzes the cleavage of the benzyl-oxygen bond, releasing toluene and carbamic acid (which spontaneously decarboxylates).

  • Acidolysis: Strong acids (HBr) protonate the carbonyl oxygen, leading to

    
     or 
    
    
    
    cleavage of the benzyl cation.

Part 3: The "N-Methyl" Factor (Expert Insight)

The presence of the


-methyl group (as in Fmoc-NHMe or Fmoc-

-Me-AA) introduces a critical instability risk known as Diketopiperazine (DKP) formation .
The DKP Risk in Fmoc Chemistry

When an Fmoc-


-methyl amino acid is at the N-terminus of a dipeptide (e.g., Fmoc-

Me-AA-AA-OR), the removal of the Fmoc group releases a secondary amine.[5] Due to the cis-amide conformation favored by

-methylation, this amine can rapidly attack the C-terminal ester, forming a cyclic DKP and cleaving the peptide from the resin/chain.
  • Fmoc Context: High Risk. The basic conditions required to remove Fmoc (piperidine) also catalyze the cyclization.

  • Cbz Context: Low Risk.[4] Cbz removal (hydrogenolysis/acid) does not typically create the basic environment needed for rapid aminolysis of the ester, although DKP can still form if the resulting amine is left in solution.

DKP_Mechanism Step1 Fmoc-N(Me)-AA-AA-OR (Protected Dipeptide) Step2 Deprotection (Piperidine) Releases Secondary Amine Step1->Step2 Base Treatment Step3 Nucleophilic Attack (Amine attacks Ester) Step2->Step3 Fast Cyclization (Due to N-Me cis-conformation) Result Diketopiperazine (DKP) + Truncated Peptide Step3->Result Chain Loss

Figure 2: Pathway of Diketopiperazine (DKP) formation, a critical instability risk for Fmoc-N-methyl derivatives.

Part 4: Experimental Protocols

To validate the stability of your specific Fmoc-NHMe or Cbz-NHMe batches, use these self-validating HPLC protocols.

Protocol A: Base Stability Assay (Fmoc Cleavage Kinetics)
  • Objective: Quantify base lability or confirm Cbz stability.

  • Reagents: 20% Piperidine in DMF (v/v).

  • Workflow:

    • Dissolve compound (1 mg/mL) in DMF.

    • Inject "T0" sample on HPLC (Reference).

    • Add Piperidine solution to the vial.

    • Inject aliquots at T=1 min, 5 min, 10 min, 30 min.

    • Validation:

      • Fmoc-NHMe: Should show rapid disappearance (

        
         loss within 5 mins) and appearance of Dibenzofulvene-piperidine adduct (UV 301 nm).
        
      • Cbz-NHMe: Should remain

        
         unchanged after 24 hours.
        
Protocol B: Acid Stability Assay
  • Objective: Confirm Fmoc stability or Cbz lability (in strong acid).

  • Reagents: 95% TFA / 2.5% TIS / 2.5% H₂O (Standard Cleavage Cocktail).

  • Workflow:

    • Dissolve compound in the TFA cocktail.

    • Incubate at Room Temperature.

    • Monitor by HPLC at T=1 hr, 4 hr, 24 hr.

    • Validation:

      • Fmoc-NHMe: Stable (

        
         recovery).
        
      • Cbz-NHMe: Stable in TFA (requires HBr/AcOH for cleavage test).

Protocol C: Hydrogenolysis (Cbz Specific)
  • Objective: Cleave Cbz.

  • Reagents: H₂ balloon, 10% Pd/C catalyst, Methanol.

  • Workflow:

    • Dissolve Cbz-NHMe in MeOH.

    • Add catalytic Pd/C (10% w/w).

    • Bubble H₂ or stir under H₂ atmosphere.

    • Validation: Cbz-NHMe disappears; free amine (

      
      -methylamine or AA-NHMe) appears.
      

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link

  • Carpino, L. A., & Han, G. Y. (1972). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. The Journal of Organic Chemistry. Link

  • Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed Intramolecular Aminolysis. A Side Reaction in Solid-Phase Peptide Synthesis. Journal of the American Chemical Society. Link

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research. Link

  • BenchChem. (2025).[2] A Comparative Guide to the Stability of Amine Protecting Groups: Fmoc vs. Boc, Cbz, and Troc. Link

Sources

comparative yield of N-methylation methods in solid phase synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Yield and Kinetics of N-Methylation Methods in Solid-Phase Peptide Synthesis

Introduction Backbone N-methylation is a transformative modification in peptide drug development. By substituting a backbone amide hydrogen with a methyl group, researchers can disrupt localized hydrogen bonding, enhance lipophilicity, and dramatically increase 1[1]. However, synthesizing N-methylated peptides directly on a solid support presents significant steric and electronic hurdles. This guide objectively compares the performance, yield, and causality of the leading solid-phase N-methylation methodologies to help scientists optimize their synthetic workflows.

Mechanistic Evolution & Comparative Performance

The foundation of on-resin N-methylation relies on the Fukuyama amine synthesis, adapted for solid-phase peptide synthesis (SPPS) by Miller and Scanlan[2]. This approach utilizes the o-nitrobenzenesulfonyl (o-NBS) group. The o-NBS group serves a dual, causal purpose: its electron-withdrawing nature increases the acidity of the primary amine (facilitating deprotonation), while simultaneously preventing over-alkylation into a dead-end quaternary ammonium salt[2].

While the original Miller-Scanlan protocol required expensive reagents (MTBD) and took up to 4 hours, Biron and Kessler revolutionized the process by substituting MTBD with the highly efficient, less expensive base DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and utilizing3[3]. This slashed the reaction time to 35 minutes while maintaining >95% yields for most amino acids[3]. Most recently, a 2025 study demonstrated a time-reduced, microwave-assisted (MW) protocol that mitigates side reactions in sterically hindered or sensitive residues (like Aspartic acid), achieving 1[1].

Table 1: Comparative Yield and Efficiency of On-Resin N-Methylation Methods

Method / ProtocolReagents (Base / Alkylating Agent)Total Reaction TimeAverage Yield / PurityKey Limitations & Sequence Challenges
Traditional Miller-Scanlan MTBD / Methyl p-nitrobenzenesulfonate~3 - 4 hours70% - 85%Slow kinetics; expensive reagents; poor yields for sterically hindered amino acids[2].
Biron-Kessler Optimized DBU / Dimethyl sulfate35 minutes>95% (Standard AAs)Side reactions with Cys/His; high risk of aspartimide formation with Asp residues[3].
Time-Reduced MW-Assisted DBU / Dimethyl sulfate (Microwave/UA)40 minutes>90% (Asp: up to 73%)Requires specialized microwave or ultrasonic equipment; Asp still requires optimized cycles[1].

(Note: Yields represent HPLC purity of the crude N-methylated product prior to final cleavage).

Step-by-Step Methodology: The Self-Validating o-NBS Protocol

To ensure trustworthiness and reproducibility, the following protocol integrates the optimized Biron-Kessler method[3] with strict in-process controls (IPCs) to create a self-validating workflow.

Prerequisite: The resin-bound peptide must be Fmoc-deprotected (20% piperidine in DMF) and washed thoroughly.

Step 1: Sulfonylation (Activation & Protection)

  • Procedure: Swell the resin in N-methyl-2-pyrrolidone (NMP). Add 4 equivalents of o-nitrobenzenesulfonyl chloride (o-NBS-Cl) and 10 equivalents of 2,4,6-collidine in NMP. Shake for 15 minutes at room temperature. Wash with NMP (5x).

  • Causality: o-NBS-Cl selectively reacts with the free N-terminal amine. Collidine is chosen as a sterically hindered, non-nucleophilic base; it neutralizes the HCl byproduct without initiating unwanted side reactions on the peptide backbone.

  • Self-Validation (IPC 1): Perform a Kaiser (Ninhydrin) Test . A successful sulfonylation yields a colorless/yellow bead (negative result), confirming the complete absence of primary amines.

Step 2: N-Methylation (Alkylation)

  • Procedure: Treat the resin with 3 equivalents of DBU in NMP for 3 minutes. Add 10 equivalents of dimethyl sulfate and shake for 5 minutes. Wash with NMP. (Repeat this cycle once for standard residues, but skip the repeat for Asp residues[1]).

  • Causality: DBU is a strong amidine base that readily deprotonates the highly acidic o-NBS sulfonamide. Dimethyl sulfate is an aggressive electrophile that rapidly methylates the resulting anion. Dimethyl sulfate is preferred over methyl iodide because it drives the reaction to completion in minutes rather than hours, minimizing resin degradation[3].

Step 3: Desulfonylation (Deprotection)

  • Procedure: Treat the resin with a solution of 5% 2-mercaptoethanol and 5% DBU in NMP for 5 minutes. Wash with NMP (5x). Repeat once.

  • Causality: The DBU generates a thiolate anion from 2-mercaptoethanol. This nucleophile attacks the electron-deficient aromatic ring of the o-NBS group via a Meisenheimer complex (nucleophilic aromatic substitution), cleanly cleaving the sulfur-nitrogen bond to release the secondary N-methyl amine.

  • Self-Validation (IPC 2): Perform a Chloranil Test . Because the Kaiser test is unreliable for secondary amines, the Chloranil test is mandatory. A successful deprotection yields dark blue/green beads.

  • Definitive Validation: Perform a micro-cleavage (TFA/TIS/H2O) on 1-2 mg of resin. Analyze via LC-MS. The target mass must show a +14 Da shift (addition of a methyl group) compared to the unmethylated precursor, with no trace of a +185 Da adduct (which would indicate incomplete desulfonylation).

Addressing Sequence-Specific Challenges (The Aspartimide Problem)

While the Biron-Kessler method is highly efficient, sequence context matters. When N-methylating an amine adjacent to an Aspartic acid (Asp) residue, the extended exposure to DBU frequently triggers nucleophilic attack by the backbone nitrogen onto the Asp side-chain ester, forming an 1[1]. Causality-Driven Solution: To mitigate this, recent optimizations dictate abandoning the second DBU/dimethyl sulfate treatment. By reducing the base exposure time and utilizing microwave-assisted heating (MW) at 40°C, the crude purity of Asp-containing N-methylated peptides increases from a dismal 26% to 73%[1].

Process Visualization

G Start Resin-Bound Primary Amine (Fmoc-deprotected) Sulfonylation Step 1: Sulfonylation o-NBS-Cl, Collidine (Activation & Protection) Start->Sulfonylation IPC: Kaiser Test (Negative) Methylation Step 2: N-Methylation DBU, Dimethyl Sulfate (Rapid Alkylation) Sulfonylation->Methylation o-NBS Protected Amine Desulfonylation Step 3: Desulfonylation Mercaptoethanol, DBU (Deprotection) Methylation->Desulfonylation N-Methyl-o-NBS Amine End Resin-Bound Secondary Amine (Ready for next coupling) Desulfonylation->End IPC: Chloranil Test (Positive) LC-MS (+14 Da)

Workflow of the 3-step o-NBS solid-phase N-methylation process with integrated self-validation.

References

  • Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science (2006).[Link]

  • Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. The Journal of Organic Chemistry (2025).[Link]

  • Backbone N-methylation of peptides. SSRN (2023).[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling (9H-fluoren-9-yl)methyl methylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Operational Guide: (9H-Fluoren-9-yl)methyl methylcarbamate

Executive Summary & Chemical Identity

(9H-Fluoren-9-yl)methyl methylcarbamate (CAS: 183552-86-5), frequently referred to as Fmoc-methylamine or Fmoc-N-methylamine , is a critical building block in organic synthesis and peptide chemistry. It serves primarily as a protected methylamine source, allowing for the introduction of methylamino groups while preventing unwanted nucleophilic attacks via the base-labile Fluorenylmethyloxycarbonyl (Fmoc) protecting group.

Operational Imperative: Unlike standard amino acids, this reagent is often used to introduce N-methyl modifications, which can alter the solubility and aggregation properties of the resulting peptide chains. Strict adherence to handling protocols is required not only for safety but to prevent moisture-induced hydrolysis or premature deprotection.

Chemical Data Table

ParameterSpecification
CAS Number 183552-86-5
Chemical Formula

Molecular Weight 253.30 g/mol
Physical State White to off-white crystalline powder
Solubility Soluble in organic solvents (DMF, DCM, DMSO); Insoluble in water
Storage Condition 2–8°C (Refrigerated), Desiccated

Risk Assessment & Hazard Identification

While not classified as a high-toxicity carbamate pesticide (which inhibits cholinesterase), this compound acts as a chemical irritant and potential sensitizer. The primary risks stem from the Fmoc moiety, which can cause severe dermatitis and respiratory irritation upon dust inhalation.

GHS Classification (Self-Classified based on Fmoc-amine analogs):

  • Skin Corrosion/Irritation: Category 2 (H315)[1]

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)

  • STOT - Single Exposure: Category 3 (Respiratory Tract Irritation) (H335)

Critical Hazard Mechanism: Upon contact with basic agents (even mild skin surface alkalinity or perspiration), the carbamate linkage can destabilize, potentially releasing dibenzofulvene (a potent skin sensitizer) and methylamine.

Personal Protective Equipment (PPE) Matrix

Select PPE based on the "Worst Case Scenario" principle, assuming simultaneous exposure to the solid reagent and the solvents used (typically DMF or DCM).

PPE CategorySpecification & Rationale
Hand Protection Double Gloving Required. 1. Inner Layer: Nitrile (4 mil) for dexterity. 2. Outer Layer: Nitrile (minimum 5-8 mil) or Laminate (Silver Shield) if dissolving in DCM. Note: Standard nitrile degrades rapidly in DCM; change outer gloves immediately upon splash.
Eye Protection Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the fine particle size of the powder which can bypass side shields.
Respiratory N95/P2 Particulate Respirator (minimum) if weighing outside a hood. Ideally, all open handling should occur inside a certified Chemical Fume Hood .[2]
Body Protection Lab Coat (100% Cotton or Nomex). Synthetic blends can melt onto skin if a solvent fire occurs. Ensure wrists are covered.

Operational Protocols

Storage & Stability[1][2][3]
  • Temperature: Store at 2–8°C.

  • Atmosphere: Hygroscopic. Keep under inert gas (Argon/Nitrogen) if possible.

  • Protocol: Allow the container to warm to room temperature before opening. This prevents condensation from forming inside the bottle, which hydrolyzes the carbamate linkage.

Weighing & Transfer (Static Control)

Fmoc-protected amines are prone to static charge, causing powder to "fly" and contaminate surfaces.

  • Location: Weigh inside a fume hood or a balance enclosure.

  • Static Mitigation: Use an anti-static gun or ionizing bar if available. Alternatively, wipe the spatula and weighing boat with an anti-static wipe before use.

  • Transfer: Do not pour from the bottle. Use a clean, dry stainless steel spatula.

Solubilization & Reaction Setup

This compound is typically dissolved in Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Solvent Choice:

    • DMF: Excellent solubility, but penetrates skin easily, carrying the Fmoc-compound with it.

    • DCM: Good solubility, highly volatile.

  • Dissolution Step: Add solvent slowly to the powder to avoid displacing air rapidly, which can puff dust into the hood.

Deprotection Warning

When reacting this compound with bases (e.g., Piperidine, DBU) to remove the Fmoc group:

  • By-product: The reaction releases dibenzofulvene and carbon dioxide .

  • Ventilation: The evolution of

    
     gas can pressurize sealed vessels. Always vent reaction vials.
    

Visualized Workflow: Safe Handling Lifecycle

The following diagram outlines the logical flow from retrieval to disposal, highlighting critical decision points (diamonds) and safety barriers (rectangles).

G cluster_safety Critical Safety Checkpoints Start Retrieve from Cold Storage (2-8°C) Acclimatize Acclimatize to Room Temp (Prevent Condensation) Start->Acclimatize Weighing Weighing in Fume Hood (Anti-static precautions) Acclimatize->Weighing Dry Environment Solubilization Dissolve in DMF/DCM Weighing->Solubilization Reaction Reaction / Coupling Solubilization->Reaction Deprotection Fmoc Deprotection (Base Treatment) Reaction->Deprotection + Piperidine/Base Waste Waste Segregation Deprotection->Waste Reaction Complete SolidWaste Solid Waste (Contaminated PPE/Wipes) Waste->SolidWaste LiquidWaste Liquid Waste (Halogenated vs Non-Halogenated) Waste->LiquidWaste

Caption: Operational workflow emphasizing the critical acclimatization step to prevent hydrolysis and the ventilation requirement during deprotection.

Waste Management & Disposal

Disposal must align with local environmental regulations (e.g., RCRA in the US).

Waste StreamCompositionDisposal Protocol
Solid Waste Gloves, weighing boats, paper towels contaminated with powder.Double-bag in hazardous waste bags labeled "Toxic Solid Organic."
Liquid Waste A Solutions in DCM (Dichloromethane).Halogenated Organic Waste. Do not mix with acetone or ethanol streams if possible.
Liquid Waste B Solutions in DMF (Dimethylformamide).[3]Non-Halogenated Organic Waste. High BTU waste stream.
Quenching Unused reagent.Dissolve in DMF and treat with 20% Piperidine to degrade the Fmoc group before disposal (optional, check local rules).

Emergency Procedures

Spill Response:

  • Evacuate the immediate area if dust is airborne.

  • PPE: Don full PPE (Goggles, Double Gloves, Lab Coat).

  • Containment: Cover spill with a damp paper towel (to prevent dust dispersal) or use an oil-based sweeping compound.

  • Cleanup: Wipe up carefully. Clean surface with soap and water.[1][2][4][5][6] Do NOT use ethanol initially, as it may spread the hydrophobic Fmoc compound; use a surfactant first.

Exposure Response:

  • Eye Contact: Rinse immediately with water for 15 minutes.[1] Lift eyelids.[5] Seek medical attention (Fmoc compounds are severe irritants).[1][6]

  • Skin Contact: Wash with soap and copious water.[1][4][5][6] Remove contaminated clothing.[1][6][7] If redness persists, consult a dermatologist.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: (9H-Fluoren-9-yl)methyl methylcarbamate. Retrieved from

  • National Institutes of Health (NIH). (2024). PubChem Compound Summary: Fmoc-methylamine. Retrieved from

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Detailed review of Fmoc stability and handling). Retrieved from

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from

Sources

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